Product packaging for Ivacaftor benzenesulfonate(Cat. No.:)

Ivacaftor benzenesulfonate

Cat. No.: B1139303
M. Wt: 550.7 g/mol
InChI Key: YLVYFBOFAFDIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivacaftor benzenesulfonate (also known as VX-770) is an orally bioavailable potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, used extensively in research related to cystic fibrosis (CF) . This compound specifically increases the channel open probability (Po) of CFTR, rescuing the function of mutant proteins including the gating mutation G551D-CFTR (EC50 = 100 nM) and the processing mutation F508del-CFTR (EC50 = 25 nM) . In vitro studies demonstrate that Ivacaftor can increase chloride secretion in cultured human CF bronchial epithelia (HBE) carrying the G551D mutation by approximately 10-fold, restoring function to nearly 50% of that observed in non-CF cells . Its research utility has also been explored for other CFTR mutations, such as W1282X, where it significantly increased CFTR activity . Beyond its application in CF research, studies indicate that Ivacaftor can correct the functional defect of specific ABCB4 mutants, enhancing phosphatidylcholine secretion activity, which suggests potential research applications in liver diseases . In vivo pharmacokinetic studies in rats show that Ivacaftor exhibits good oral bioavailability . The compound is supplied as a solid with solubility in DMSO and ethanol, and should be stored desiccated at -20°C . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34N2O6S B1139303 Ivacaftor benzenesulfonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYFBOFAFDIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Ivacaftor Benzenesulfonate

Retrosynthetic Analysis and Key Intermediates in Ivacaftor (B1684365) Benzenesulfonate (B1194179) Synthesis

Retrosynthetic analysis of Ivacaftor (1) reveals two primary building blocks: a quinoline (B57606) core and a substituted aminophenol moiety. The most common disconnection approach breaks the amide bond, leading to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4a) or its corresponding ester (4b) and 5-amino-2,4-di-tert-butylphenol (B1521839) (5a) or a protected version (5b). mdpi.comnih.gov These intermediates are central to the majority of reported synthetic routes.

Several strategies have been devised for the synthesis of these key fragments. nih.gov The quinoline portion is often constructed via the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylene malonate, followed by a cyclization step. nih.govsci-hub.se The aminophenol component is typically prepared from 2,4-di-tert-butylphenol (B135424) through a sequence of nitration and subsequent reduction. acs.org The strategic selection of starting materials and the sequence of bond formations are crucial for an efficient synthesis.

Established Synthetic Routes to Ivacaftor Benzenesulfonate: Academic Contributions and Methodological Advancements

The initial synthesis of Ivacaftor, developed by Vertex Pharmaceuticals, utilized a convergent approach. sci-hub.se This route involved the preparation of the quinoline carboxylic acid and the aminophenol separately, followed by their coupling to form the final product. sci-hub.se Over the years, several academic and industrial laboratories have contributed to the refinement and diversification of synthetic routes to Ivacaftor.

These routes can be broadly categorized based on the strategy for constructing the quinoline ring system. acs.org

Approach A (Vertex): This initial route relies on the Gould-Jacobs reaction for the quinoline synthesis and a multi-step preparation of the aminophenol. sci-hub.seacs.org

Approach B (Shanghai University of Engineering Science): This method also employs the Gould-Jacobs reaction but introduces alternative conditions and starting materials. sci-hub.seacs.org

Approach C (Laurus Pharma): Similar to the previous approaches, this route focuses on optimizing the synthesis of the quinoline core. nih.gov

Approach D (Vasudevan et al.): This approach presents a novel strategy involving the Witkop–Winterfeldt oxidation of an indolyl group to form the quinoline ring. nih.govencyclopedia.pub

Approach E (Reddy et al.): This route involves the late-stage formation of the quinoline moiety. acs.org

The coupling of the two key fragments is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propanephosphonic acid anhydride). nih.govencyclopedia.pub

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

Further process improvements have focused on the cyclization step of the Gould-Jacobs reaction. The initial use of a POCl3/polyphosphoric acid mixture has been refined in subsequent patents, with modifications to reaction temperatures and solvents to improve efficiency and safety. sci-hub.se The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, has also contributed to a more streamlined and atom-economical synthesis. googleapis.com

Exploration of Novel Synthetic Approaches for this compound

Beyond the optimization of established routes, researchers have explored entirely new synthetic strategies for Ivacaftor. One notable example is the use of a continuous flow synthesis methodology. researchgate.net This approach offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation, leading to a daily production of 7.2 grams on a laboratory scale. researchgate.net

Another innovative approach involves the ozonolysis of an indole (B1671886) derivative to construct the quinoline ring system. acs.org This method provides a shorter and potentially more efficient route to the quinoline intermediate. acs.org These novel approaches highlight the ongoing efforts to develop more sustainable and cost-effective methods for the synthesis of this important pharmaceutical agent.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled versions of Ivacaftor, particularly deuterated analogs, have been synthesized to investigate its metabolic fate and mechanism of action. researchgate.netgoogle.com Deuterium substitution can alter the rate of metabolic processes, potentially leading to a more favorable pharmacokinetic profile. researchgate.net

The synthesis of deuterated Ivacaftor often involves the use of deuterated starting materials. For instance, d9-ivacaftor has been prepared using d9-tert-butanol in a Friedel-Crafts alkylation reaction. thieme-connect.com A more efficient large-scale synthesis of a key deuterated intermediate, d9-4-tert-butylphenol, was developed utilizing the in-situ generation and capture of a quinone methide intermediate with a deuterated Grignard reagent (CD3MgI). thieme-connect.com These labeled compounds are invaluable tools for pharmacokinetic studies and for elucidating the intricate details of how Ivacaftor interacts with the CFTR protein. researchgate.net

Chemical Modifications and Analog Synthesis of this compound Derivatives

To explore the structure-activity relationship (SAR) of Ivacaftor and to potentially develop improved analogs, numerous chemical modifications have been made to its core structure. nih.gov These modifications have targeted both the quinoline and the aminophenol portions of the molecule.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies have provided valuable insights into the key structural features required for the potentiation of CFTR. Early studies explored a wide range of substituents on the quinoline ring and variations in the amine component of the carboxamide. acs.org The discovery that a 6-indolyl derivative showed a 20-fold improvement in potency over the initial hit compound guided further optimization efforts. acs.org

More recent studies have focused on modifying the lipophilicity of Ivacaftor. nih.govnih.gov It has been hypothesized that the high lipophilicity of Ivacaftor may contribute to some undesirable effects. nih.gov To test this, analogs with reduced lipophilicity were synthesized by removing one or both of the tert-butyl groups on the phenol (B47542) ring and introducing polar, ionic groups at the 6-position of the quinolinone. nih.govnih.gov Molecular docking studies of these new derivatives suggest that the increased polarity allows for favorable interactions with polar amino acid residues in the binding pocket of the CFTR protein. nih.govacs.org

The following table summarizes some of the key analogs and their reported activities:

CompoundModificationActivityReference(s)
1 Quinolinone-3-carboxamide (Initial Hit)Baseline Potentiator Activity acs.orgresearchgate.net
16 6-indolyl derivative20-fold increased potency over initial hit acs.org
36 4-tert-butyl indoline (B122111) derivativeEquipotent with indole derivative 16 acs.org
48 (Ivacaftor) 2,4-di-tert-butyl-5-hydroxyphenyl derivativePotent CFTR potentiator researchgate.net
3 Glutamic acid derivative (reduced lipophilicity)Comparable or better activity than Ivacaftor in cellular assays nih.govacs.org

These SAR studies have demonstrated that while the core scaffold of Ivacaftor is crucial for its activity, modifications to its periphery can significantly impact its potency, selectivity, and pharmacokinetic properties. The ongoing exploration of Ivacaftor analogs holds promise for the development of next-generation CFTR modulators with improved therapeutic profiles.

Identification of Key Pharmacophores and Functional Groups within this compound Structure

The molecular architecture of Ivacaftor, chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is characterized by several key pharmacophores and functional groups that are essential for its therapeutic activity as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. google.comencyclopedia.pub These structural elements govern the molecule's interaction with the CFTR protein, influencing its binding affinity and efficacy.

The structure can be broadly divided into two primary moieties linked by an amide bond: a quinolone scaffold and a di-tert-butylphenol group. encyclopedia.pub The quinolone scaffold is considered a crucial pharmacophore and a "privileged building block" in drug discovery due to its prevalence in many biologically active compounds. encyclopedia.pub The amide group serves as the critical linker connecting this quinolone core to the substituted phenol ring. encyclopedia.pub

Detailed analysis reveals the following key components:

The 4-oxo-1,4-dihydroquinoline Core : This heterocyclic system is a foundational pharmacophore. Its specific structure is vital for orienting the molecule within the CFTR protein's binding site.

The N-(2,4-di-tert-butyl-5-hydroxyphenyl) Group : This substituted phenol ring plays a critical role in the molecule's interaction with the protein. The hydroxyl (-OH) group and the two bulky tert-butyl groups are significant for binding.

Amide Linkage (-C(=O)NH-) : This functional group connects the quinolone and phenol components. encyclopedia.pub It is formed via the coupling of a carboxylic acid on the quinoline part and an amine on the phenol part. mdpi.com

Benzenesulfonate Salt : Ivacaftor is formulated as a benzenesulfonate salt. While the benzenesulfonic acid moiety is not part of the active pharmacophore that binds to the CFTR protein, it is crucial for the drug's pharmaceutical properties, such as stability and solubility.

Research has identified that Ivacaftor binds to the CFTR protein at the protein-lipid interface, docking into a cleft formed by transmembrane helices 4, 5, and 8. nih.gov This interaction stabilizes the open configuration of the CFTR channel. encyclopedia.pub

The table below summarizes the key structural features and their recognized functions.

Pharmacophore / Functional GroupChemical DescriptionFunctional Role in Ivacaftor's Activity
Quinolone Scaffold A 4-oxo-1,4-dihydroquinoline heterocyclic system.Acts as a primary pharmacophore, essential for the overall structure and positioning within the CFTR binding pocket. encyclopedia.pub
Di-tert-butylphenol Moiety A phenol ring substituted with a hydroxyl group and two tert-butyl groups.Crucial for specific binding interactions within the CFTR protein. encyclopedia.pubnih.gov
Amide Linkage A -C(=O)NH- bond.Covalently links the quinolone and phenol components, ensuring correct spatial orientation of the pharmacophores. encyclopedia.pub
Hydroxyl Group An -OH group on the phenol ring.Participates in key polar interactions within the binding site.
Tert-butyl Groups Two -C(CH₃)₃ groups on the phenol ring.Provide steric bulk that contributes to the binding affinity and specificity for the target protein cleft. encyclopedia.pub

Development of Prodrug Strategies for this compound (Preclinical Concept)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. ijnrd.orgactamedicamarisiensis.ro The development of prodrugs is a well-established strategy in medicinal chemistry to overcome limitations of a parent drug, such as poor solubility, chemical instability, or unfavorable metabolic properties. nih.govijpsjournal.com For Ivacaftor, which has low aqueous solubility and a high lipophilicity (logP of 5.6), preclinical concepts for prodrugs aim to enhance its physicochemical and pharmacokinetic profile. nih.gov

The core idea behind an Ivacaftor prodrug would be to chemically modify one of its key functional groups—primarily the phenolic hydroxyl group—to create a more soluble or metabolically stable precursor. ijnrd.org

Key Preclinical Prodrug Concepts:

Ester Prodrugs : A common strategy involves the esterification of a hydroxyl group. ijnrd.org In the case of Ivacaftor, the phenolic -OH group could be converted into an ester. This modification would mask the polar hydroxyl group, potentially altering the molecule's solubility and permeability. Once absorbed, endogenous esterase enzymes would hydrolyze the ester bond, releasing the active Ivacaftor molecule at the site of action or in systemic circulation. actamedicamarisiensis.ro This approach could improve aqueous solubility, depending on the nature of the ester promoiety used. ijpsjournal.com

Phosphate (B84403) Esters : To significantly enhance aqueous solubility, the hydroxyl group could be converted into a phosphate ester. Phosphate esters are often highly water-soluble and are readily cleaved by alkaline phosphatase enzymes in the body to regenerate the parent drug. This strategy is frequently employed for parent drugs intended for intravenous administration, but can also improve oral absorption. nih.gov

Deuterated Derivatives : A more subtle chemical modification involves the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen. google.com This strategy does not typically create a prodrug in the classic sense but aims to alter the rate of metabolic breakdown. google.com Since the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration at known sites of metabolic oxidation can slow down metabolism, potentially leading to a longer half-life and increased drug exposure. A patent exists for deuterated derivatives of Ivacaftor, demonstrating preclinical exploration of this modification strategy to improve its pharmacokinetic properties. google.comgoogle.com

Derivatives with Reduced Lipophilicity : Research has been conducted to synthesize Ivacaftor derivatives with increased polarity to address its high lipophilicity. nih.gov One approach involved incorporating hydrophilic moieties, such as a glutamic acid derivative, via a Sonogashira coupling. nih.gov While these may be considered new active analogs rather than true prodrugs, the underlying principle of modifying the structure to improve physical properties like solubility is central to prodrug design. nih.gov

The following table outlines potential prodrug strategies for Ivacaftor based on these preclinical concepts.

Prodrug StrategyTarget Functional GroupRationale & Activation Mechanism
Esterification Phenolic Hydroxyl (-OH)To improve solubility and/or permeability. The ester promoiety is cleaved by ubiquitous esterase enzymes to release active Ivacaftor. ijnrd.orgactamedicamarisiensis.ro
Phosphate Ester Formation Phenolic Hydroxyl (-OH)To significantly increase aqueous solubility. The phosphate group is removed by alkaline phosphatases to regenerate the parent drug. nih.gov
Deuteration C-H bonds at sites of metabolismTo reduce the rate of metabolic inactivation by leveraging the kinetic isotope effect, potentially increasing drug half-life and exposure. google.com
Attachment of Polar Moieties Quinolone or Phenol RingTo decrease overall lipophilicity and improve solubility, potentially through a cleavable linker. nih.gov

These strategies represent conceptual and early-stage preclinical approaches to optimize the therapeutic potential of Ivacaftor by addressing some of its inherent physicochemical challenges. ijnrd.orgnih.gov

Molecular and Cellular Mechanisms of Action of Ivacaftor Benzenesulfonate

Biochemical and Biophysical Characterization of Ivacaftor (B1684365) Benzenesulfonate (B1194179) Interaction with CFTR Protein

The interaction between ivacaftor and the CFTR protein has been a subject of extensive research, revealing a complex mechanism of action that enhances channel function through direct binding and allosteric modulation.

Direct Binding Studies of Ivacaftor Benzenesulfonate to CFTR Protein Domains

Initial investigations into ivacaftor's mechanism confirmed its direct interaction with the CFTR protein. mdpi.com Studies employing a reconstitution system with purified CFTR demonstrated that ivacaftor binds directly to both wild-type (WT) and mutant forms of the protein, such as G551D and F508del CFTR. mdpi.com This binding occurs at an allosteric site, distinct from the canonical ATP-binding sites. mdpi.com

Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the specific binding location. These studies revealed that ivacaftor binds within the lipid membrane at a hinge region of the CFTR protein, a site crucial for the conformational changes associated with channel gating. nih.govnih.gov This binding pocket is formed by transmembrane (TM) helices 4, 5, and 8. mdpi.comnih.gov

To further pinpoint the interaction sites in a more native environment, photoactivatable probes of ivacaftor were utilized in biological membranes. nih.gov These studies identified two primary regions of covalent labeling on the CFTR protein: one within the fourth intracellular loop (ICL4) at the interface between the first nucleotide-binding domain (NBD1) and the second membrane-spanning domain (MSD2), and another in TM8, near the site previously identified by cryo-EM. mdpi.comnih.govnih.gov These findings, supported by molecular dynamics simulations, suggest that ivacaftor may mediate its potentiation effect through interactions at multiple sites on the CFTR protein. nih.govnih.gov

Allosteric Modulation of CFTR Gating by this compound

Ivacaftor functions as an allosteric modulator, meaning it binds to a site on the CFTR protein separate from the active site (the ATP-binding sites) to influence channel activity. mdpi.comnih.gov This binding induces a conformational change that enhances the protein's function. The location of the binding site within the transmembrane domains, a region critical for the channel's gating mechanism, underscores its role as an allosteric modulator. nih.gov

A key aspect of ivacaftor's allosteric modulation is its ability to promote channel gating in an ATP-independent manner. mdpi.com Electrophysiological recordings have shown that ivacaftor enhances CFTR function by decoupling the gating cycles from ATP hydrolysis. mdpi.commdpi.com This suggests that ivacaftor stabilizes the open state of the channel, allowing for increased ion flow without the absolute requirement for ATP binding and hydrolysis that typically governs channel opening. mdpi.com This ATP-independent potentiation is a non-conventional mechanism for enhancing the activity of an ABC transporter protein like CFTR. mdpi.com

Effects of this compound on CFTR Channel Open Probability and Conductance in Cell-Free Systems and Reconstituted Liposomes

In cell-free systems and reconstituted liposomes, which allow for the direct study of the CFTR protein without confounding cellular factors, ivacaftor has been shown to significantly increase the channel's open probability (Po). medchemexpress.comchemscene.comapexbt.com The open probability is a measure of the fraction of time the channel is open and able to conduct ions. By directly interacting with the CFTR protein, ivacaftor stabilizes the open conformation of the channel gate. nih.gov

This potentiation of channel activity has been observed for both wild-type CFTR and various mutant forms, including those with gating mutations like G551D and processing mutations like F508del. mdpi.comchemscene.comapexbt.com Studies have demonstrated that ivacaftor augments the channel open probability by stabilizing the open conductance state of the phosphorylated protein. nih.gov Research using cell-free membrane patches has revealed that the stimulatory effect of ivacaftor is potent, occurring at picomolar concentrations, and is reversible. nih.govelifesciences.org These experiments also highlighted that the aqueous solubility of ivacaftor is lower than previously reported. mdpi.comnih.gov

Cellular Pharmacodynamics of this compound on CFTR Function in In Vitro Models

The effects of ivacaftor have been extensively studied in various in vitro models, including genetically modified cell lines, which have provided crucial insights into its cellular pharmacodynamics.

Potentiation of CFTR Channel Activity in Genetically Modified Cell Lines

In genetically modified cell lines expressing mutant CFTR, ivacaftor has consistently demonstrated its ability to potentiate channel activity. medchemexpress.comchemscene.comapexbt.com For instance, in Fischer rat thyroid (FRT) cells expressing various CFTR gating mutations, ivacaftor significantly increased CFTR-mediated chloride transport. nih.gov The potentiation effect has been documented for a wide range of gating mutations beyond G551D, including G178R, S549N, S549R, G551S, G970R, G1244E, S1251N, S1255P, and G1349D. nih.gov

The table below summarizes the effect of ivacaftor on different CFTR mutations in cell line models.

Cell Line ModelCFTR MutationEffect of IvacaftorReference
Recombinant CellsF508delIncreased channel open probability medchemexpress.comchemscene.comapexbt.com
Recombinant CellsG551DIncreased channel open probability medchemexpress.comchemscene.comapexbt.com
Fischer Rat Thyroid (FRT) CellsG551D, G178R, S549N, S549R, G551S, G970R, G1244E, S1251N, S1255P, G1349DPotentiated mutant CFTR forms nih.gov
Temperature-corrected F508del-FRT cellsF508del~6-fold increase in forskolin-stimulated IT (EC50 of 25 nM) medchemexpress.comchemscene.com
W1282X-expressing cellsW1282XSignificantly increased CFTR activity medchemexpress.comchemscene.com
CRISPR/Cas9-edited Bronchial Epithelial CellsΔI1234_R1239Potentiated VX-809-corrected channels embopress.org

Ivacaftor's potentiation is not limited to mutations traditionally classified as "gating" mutations. It also enhances the function of the corrected F508del-CFTR protein at the cell surface. pharmgkb.org In combination with corrector molecules that increase the amount of F508del-CFTR at the plasma membrane, ivacaftor potentiates the channel open probability of this rescued protein. pharmgkb.org

Assessment of this compound Effects on CFTR Protein Trafficking and Maturation (Non-Clinical Focus)

While ivacaftor is primarily known as a potentiator that acts on CFTR protein already present at the cell surface, some studies have investigated its potential effects on CFTR protein trafficking and maturation. The general consensus from non-clinical studies is that ivacaftor does not act as a corrector; it does not significantly rescue the processing and trafficking defects of misfolded CFTR mutants like F508del. nih.gov

In fact, some evidence suggests that chronic administration of ivacaftor might have a negative impact on the stability of corrected ΔF508 CFTR. nih.gov Studies in human primary airway epithelial cells have shown that chronic treatment with ivacaftor can cause a dose-dependent reversal of the correction mediated by the corrector lumacaftor (B1684366) (VX-809), leading to increased turnover of the corrected ΔF508 CFTR. nih.gov This suggests that while ivacaftor effectively potentiates the channels that do reach the surface, it does not aid in their maturation and may even destabilize them. nih.gov Therefore, its primary cellular pharmacodynamic effect remains the potentiation of channel function at the plasma membrane rather than influencing protein biogenesis and transport through the cell. nih.gov

Role of this compound in Modulating Cellular Ion Transport Pathways Beyond CFTR (Investigational)

While the primary mechanism of action of ivacaftor is the potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, investigational studies have explored its potential effects on other cellular ion transport pathways. Preclinical research suggests that ivacaftor may have activity beyond CFTR, although these findings are not yet fully characterized and their clinical significance remains to be determined.

One area of investigation has been the ATP-binding cassette (ABC) transporter family, to which CFTR belongs. medchemexpress.com Research in recombinant cells has shown that ivacaftor can correct the functional defects of certain mutations in ABCB4 (also known as multidrug resistance protein 3), a transporter involved in phospholipid secretion. medchemexpress.com Specifically, at a concentration of 10 µM, ivacaftor was observed to increase the phosphatidylcholine (PC) secretion activity of several ABCB4 mutants, including ABCB4-G535D, ABCB4-G536R, ABCB4-S1076C, ABCB4-S1176L, and ABCB4-G1178S, by several-fold. medchemexpress.com

There is also interest in whether ivacaftor could influence other ion channels, such as alternative chloride channels or the epithelial sodium channel (ENaC), which play roles in maintaining airway surface liquid hydration. nih.gov However, current evidence for direct, clinically relevant modulation of these other channels by ivacaafor at therapeutic concentrations is limited. It is important to note that some compounds initially identified as CFTR modulators have been found to also interact with other channels; for instance, crofelemer, a CFTR activator, also activates the calcium-activated chloride channel (CaCC). pharmacologyeducation.org

Further research is necessary to fully elucidate the extent and significance of this compound's effects on ion transport pathways other than CFTR.

Mechanisms of this compound Selectivity and Specificity for CFTR

This compound exhibits a high degree of selectivity and specificity for the CFTR protein, a key factor in its therapeutic efficacy. clinicaltrials.gov This specificity is crucial for minimizing off-target effects and maximizing its intended pharmacological action.

The selectivity of ivacaftor is rooted in its specific interaction with the CFTR protein. While the exact binding site is still under investigation, it is believed to be an allosteric site on the transmembrane domains (TMDs) of CFTR, rather than the regulatory (R) domain or the nucleotide-binding domains (NBDs). mdpi.commdpi.com This interaction is thought to stabilize the open-channel conformation of CFTR, thereby increasing the probability of the channel being open and facilitating increased chloride ion transport. jci.orgdrugbank.com

Comparative Analysis of this compound with Other Ion Channel Modulators

This compound is a "potentiator," a class of CFTR modulators that enhances the function of CFTR protein already present at the cell surface. nih.govscienceopen.com This distinguishes it from "correctors" like lumacaftor and tezacaftor (B612225), which are designed to rescue the processing and trafficking of misfolded CFTR protein (such as the F508del mutation) to the cell membrane. mdpi.comjci.org

The following table provides a comparative overview of ivacaftor and other CFTR modulators:

Modulator Class Example Compound(s) Primary Mechanism of Action Target CFTR Defect
Potentiator Ivacaftor (VX-770)Increases the open probability (gating) of the CFTR channel at the cell surface. nih.govjci.orgClass III (gating) and Class IV (conductance) mutations. mdpi.comals-journal.com
Corrector Lumacaftor (VX-809), Tezacaftor (VX-661), Elexacaftor (B607289) (VX-445)Rescues the processing and trafficking of misfolded CFTR protein to the cell surface. mdpi.comjci.orgPrimarily Class II mutations (e.g., F508del). jci.org
Amplifier Nesolicaftor (PTI-428)Increases the amount of CFTR protein produced. mdpi.comInvestigational for various mutations.
Stabilizer (Investigational)Stabilizes the CFTR protein at the cell surface. mdpi.comInvestigational for various mutations.

Combination therapies, such as those pairing ivacaftor with correctors (e.g., lumacaftor-ivacaftor, tezacaftor-ivacaftor, and elexacaftor-tezacaftor-ivacaftor), have proven to be more effective for individuals with the common F508del mutation. mdpi.comnih.gov These combinations address both the trafficking and functional defects of the mutant protein. mdpi.com However, studies have also indicated that chronic exposure to ivacaftor can sometimes have a negative impact on the stability of corrector-rescued F508del-CFTR. mdpi.comjci.org

Investigation of Off-Target Interactions at Pharmacologically Relevant Concentrations (Preclinical)

Preclinical studies are essential for identifying potential off-target interactions of a drug candidate. For ivacaftor, such studies have generally demonstrated a high degree of selectivity for CFTR. In a broad screening panel of 160 targets, which included various receptors, enzymes, and ion channels, ivacaftor showed no significant activity, including against the GABAA benzodiazepine (B76468) receptor. medchemexpress.com

While comprehensive public data on all tested off-targets is not always available, the existing preclinical information supports the specificity of ivacaftor for CFTR at pharmacologically relevant concentrations. medchemexpress.comnih.gov This is a critical aspect of its safety profile, as interactions with other cellular components could lead to unintended side effects. nih.gov The low incidence of significant off-target effects in preclinical evaluations has contributed to its successful clinical development. drugbank.com

Signal Transduction Pathways Influenced by this compound

The primary action of this compound is directly on the CFTR protein; however, its modulation of CFTR function can have downstream effects on various cellular signal transduction pathways. medchemexpress.com These pathways are intricately linked to ion transport and cellular homeostasis, which are disrupted in cystic fibrosis.

Upstream and Downstream Cellular Signaling Perturbations

The function of CFTR is regulated by upstream signaling pathways, and in turn, its activity influences downstream cellular processes. medchemexpress.comgoogle.com The primary upstream regulator of CFTR is the cAMP/PKA signaling pathway. elifesciences.org Increased intracellular cAMP levels, often stimulated by hormones or neurotransmitters, lead to the activation of Protein Kinase A (PKA). savemyexams.com

Downstream of CFTR activation, the restoration of chloride and bicarbonate transport has widespread effects on cellular function, particularly in epithelial tissues. This includes the normalization of airway surface liquid volume and pH, which are critical for mucociliary clearance. mdpi.com The correction of these fundamental epithelial functions can, in turn, modulate inflammatory signaling pathways that are chronically activated in cystic fibrosis.

The following table outlines key signaling components and their relationship to ivacaftor's action:

Signaling Component Role in Relation to CFTR Influence of Ivacaftor
cAMP Second messenger that activates PKA. savemyexams.comIvacaftor's action is dependent on PKA-mediated phosphorylation of CFTR, but it does not directly alter cAMP levels. nih.govfrontiersin.org
PKA Phosphorylates the R-domain of CFTR, a prerequisite for channel gating. nih.govfrontiersin.orgIvacaftor potentiates the activity of PKA-phosphorylated CFTR. nih.govfrontiersin.org
ATP Binds to the NBDs of CFTR to fuel channel gating. mdpi.comIvacaftor can enhance channel activity in an ATP-independent manner, suggesting an allosteric mechanism. mdpi.comnih.govfrontiersin.org
Epithelial Sodium Channel (ENaC) Its activity is coupled to CFTR; overactive in CF, leading to dehydration of airway surface liquid.By restoring CFTR function, ivacaftor indirectly helps to regulate ENaC activity and restore airway surface liquid hydration.
Inflammatory Pathways (e.g., NF-κB) Chronically activated in CF due to recurrent infections and cellular stress.By improving mucociliary clearance and reducing bacterial burden, ivacaftor can lead to a downstream reduction in inflammatory signaling.

Impact on Protein Kinase Activity and Phosphorylation States Related to CFTR

The activity of ivacaftor is critically dependent on the phosphorylation state of the CFTR protein, which is primarily controlled by Protein Kinase A (PKA). nih.govfrontiersin.org The regulatory (R) domain of CFTR contains multiple consensus sites for PKA phosphorylation. nih.govfrontiersin.org Phosphorylation of these sites by PKA is a necessary step that allows the channel to open in response to ATP binding and hydrolysis. nih.govfrontiersin.org

Crucially, ivacaftor does not potentiate the activity of non-phosphorylated CFTR. nih.govfrontiersin.org This indicates that its mechanism of action is to enhance the function of channels that have already been "primed" by PKA-mediated phosphorylation. nih.govfrontiersin.org While ivacaftor itself does not appear to directly alter the activity of PKA or the phosphorylation state of CFTR, it works synergistically with this essential regulatory process. nih.govfrontiersin.org

Recent structural studies using cryo-electron microscopy have provided insights into the interaction between PKA and CFTR, revealing how PKA binds to and phosphorylates the R domain. biorxiv.org These studies also suggest that PKA can activate CFTR through simple binding, in addition to its phosphorylating activity. biorxiv.org Understanding these interactions is key to comprehending how potentiators like ivacaftor can effectively rescue the function of mutant CFTR channels.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Ivacaftor Benzenesulfonate Non Human Models

Absorption and Distribution Characteristics of Ivacaftor (B1684365) Benzenesulfonate (B1194179) in Preclinical In Vivo Systems

Preclinical studies in various animal models have characterized the absorption and distribution of ivacaftor, revealing moderate oral bioavailability and extensive tissue distribution.

Following oral administration, ivacaftor is absorbed from the gastrointestinal tract, with peak plasma concentrations (Tmax) varying across species. In animal models, the time to reach maximum concentration generally increased with the dose, indicating delayed absorption. tga.gov.au The oral bioavailability was found to be moderate, estimated at approximately 20–30% in mice, 50–60% in rats, and 50% in dogs, with the specific formulation influencing these values. tga.gov.au

Once absorbed, ivacaftor undergoes rapid and wide tissue distribution. tga.gov.au Studies using radiolabeled 14C-ivacaftor in rats showed significant accumulation in the target organ, the lung, with peak drug concentrations approximately five times higher than the maximum concentration in plasma (Cmax). tga.gov.au Specifically, the concentration in the epithelial lining fluid of the lung was found to be 8.1 times higher than in plasma four hours after dosing. tga.gov.au

Conversely, penetration into the central nervous system is minimal, with peak radioactivity levels in the brain being 36 times lower than the plasma Cmax. tga.gov.au Studies in juvenile rats also showed that ivacaftor is excreted into the milk of lactating mothers. Research has indicated that ivacaftor accumulates within cultured airway epithelia, which is consistent with findings from animal models showing high concentrations in lung tissues. nih.gov

Ivacaftor exhibits high plasma protein binding across all species studied, including mice, rats, dogs, and monkeys. tga.gov.au The binding is consistently high, at 99.3% or greater, and is independent of the drug concentration. tga.gov.au The primary proteins to which ivacaftor binds are human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). tga.gov.auresearchgate.netnih.gov Specifically, it is ≥99.7% bound to HSA and ≥99.4% bound to AAG. tga.gov.au

The major metabolites of ivacaftor, M1 and M6, are also highly bound to plasma proteins, at levels of 98.5% or higher. tga.gov.au Despite the high degree of protein binding, which might suggest limited tissue penetration, the observed wide tissue distribution and accumulation suggest that the binding is dynamic and reversible, allowing the drug to distribute effectively to tissues. researchgate.net

Tissue Distribution and Accumulation Patterns (Non-Human)

Metabolism and Biotransformation of Ivacaftor Benzenesulfonate in Preclinical Species

Ivacaftor is extensively metabolized, primarily through oxidation by Cytochrome P450 enzymes. The metabolic profile has been characterized in both in vitro systems and various animal species.

In vitro and animal studies have identified two major metabolites of ivacaftor: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor carboxylate). tga.gov.aufda.gov The metabolic pathways are qualitatively similar between laboratory animals and humans, involving oxidation of the parent compound. tga.gov.au M1 is formed through hydroxylation, and M6 is subsequently formed by the oxidation of M1. fda.gov These more polar metabolites can then be further conjugated, for instance by O-glucuronidation, to facilitate elimination. fda.gov

A notable difference exists in the relative plasma concentrations of these metabolites between preclinical species and humans. In animal models, unchanged ivacaftor is the predominant circulating component. tga.gov.au Excretion of the metabolites occurs mainly through the fecal route, with minimal renal excretion observed in rats. tga.gov.au

The primary enzyme system responsible for the metabolism of ivacaftor is the Cytochrome P450 (CYP) system. tga.gov.au In vitro studies using human liver microsomes and recombinant CYP enzymes have established that ivacaftor is metabolized mainly by the CYP3A subfamily. drugbank.com Specifically, CYP3A4 is the principal isoform involved, with a smaller contribution from CYP3A5. tga.gov.aufda.gov

The significant role of CYP3A4 is further supported by in vitro inhibition studies. In rat and human liver microsomes, known CYP3A4 inhibitors were shown to significantly reduce the metabolism of ivacaftor. frontiersin.org For instance, the IC50 values for nimodipine (B1678889), a CYP3A4 inhibitor, on ivacaftor metabolism were 4.57 µM in rat liver microsomes and 7.15 µM in human liver microsomes. frontiersin.org These findings confirm that CYP3A4 is the key enzyme in the biotransformation of ivacaftor in preclinical models. tga.gov.aufrontiersin.org

Metabolic Stability and Reaction Phenotyping of this compound

In preclinical evaluations, the metabolic stability of ivacaftor was investigated across various in vitro systems, including liver microsomes, S9 fractions, and hepatocytes from several species. These studies revealed that the metabolism of ivacaftor is qualitatively similar across mice, rats, dogs, monkeys, and humans, although significant quantitative differences were observed. fda.gov Specifically, in liver microsomes and S9 fractions from mice, rats, and dogs, metabolism of ivacaftor was minimal. fda.gov Conversely, the metabolic rate was considerably higher in monkeys compared to humans. fda.gov

The primary enzyme responsible for the metabolism of ivacaftor has been identified as cytochrome P450 3A4 (CYP3A4), with a lesser contribution from CYP3A5. fda.govgrantome.com This was determined through in vitro studies which are crucial for understanding potential drug-drug interactions. The major metabolites identified in both preclinical species and humans are M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate). fda.govdrugbank.com While M1 possesses some pharmacological activity (approximately one-sixth of the parent compound), M6 is considered inactive. drugbank.com

A key finding from these preclinical studies was the identification of M1 and M6 as disproportionate human metabolites. fda.gov This means that in humans, the plasma levels of these metabolites are significantly higher than the parent drug, ivacaftor. fda.gov In contrast, in preclinical toxicology species such as mice, rats, and dogs, the exposure to the parent drug was substantially higher than to M1 and M6. fda.gov This species-specific difference in metabolic profile is a critical consideration when extrapolating preclinical data to human clinical scenarios. Further in vitro investigations have also shown that while ivacaftor itself is not a substrate for P-glycoprotein (P-gp), both ivacaftor and its active metabolite M1 are inhibitors of this transporter. fda.goveuropa.eu

Table 1: In Vitro Metabolic Stability of Ivacaftor in Liver Microsomes

Species Km (µM)
Monkey 6.3
Human 4.1

Data sourced from FDA reports, indicating the Michaelis-Menten constant (Km) for ivacaftor metabolism. fda.gov

Excretion Routes and Clearance Mechanisms of this compound in Preclinical Models

Preclinical studies are fundamental in determining how a new chemical entity is eliminated from the body. For ivacaftor, these studies have elucidated the primary routes of excretion and the mechanisms governing its clearance.

Biliary and Renal Excretion Profiles in Animal Studies

Animal models, particularly those involving bile duct cannulation in rodents, are instrumental in quantifying the extent of biliary excretion. nih.govbioivt.comnih.gov Studies have shown that the majority of ivacaftor is eliminated through the feces following metabolic conversion. europa.eu The primary metabolites, M1 and M6, along with their glucuronide conjugates, are more polar than the parent compound, facilitating their elimination. fda.gov The formation of these more water-soluble metabolites is a key step for excretion into bile. fda.gov

In contrast, renal excretion of unchanged ivacaftor is negligible. europa.eu The low levels of parent drug found in urine across preclinical models suggest that kidney clearance is not a significant pathway for ivacaftor elimination. iu.edunih.gov This profile, characterized by extensive hepatic metabolism followed by fecal/biliary excretion, is a common feature for drugs classified under the Biopharmaceutics Drug Disposition Classification System (BDDCS) as Class 1 and 2, which are typically extensively metabolized. iu.edu

Determination of Clearance Rates in Preclinical Models

Table 2: Comparative Clearance Parameters

Compound Clearance Rate Species
Ivacaftor Standard Multiple preclinical species
Deutivacaftor (B606829) (VX-561) Reduced Preclinical models

This table provides a qualitative comparison of clearance rates based on available preclinical data. frontiersin.org

Preclinical Pharmacodynamic Endpoints and Biomarker Development for this compound

The preclinical pharmacodynamic evaluation of ivacaftor has been crucial in establishing its mechanism of action and identifying biomarkers to predict clinical efficacy.

Dose-Response Relationships in Animal Models of CFTR Dysfunction

While a validated animal model that fully recapitulates human cystic fibrosis is lacking, various in vitro and in vivo models have been used to study the pharmacodynamics of ivacaftor. europa.eu In rodent cells expressing the G551D-CFTR mutation, ivacaftor demonstrated a dose-dependent increase in CFTR-mediated ion transport, with an EC50 of approximately 100 nM when stimulated with a cAMP agonist. fda.gov Similar potentiation was observed in human bronchial epithelial cells expressing G551D/F508del-CFTR, with an EC50 of 236 nM. fda.gov

A significant advancement in preclinical modeling was the development of a rat model harboring a humanized G551D-CFTR gene. nih.gov In this model, systemic administration of ivacaftor restored CFTR activity to approximately 63% of wild-type levels, an effect comparable to that seen in human nasal potential difference studies. nih.gov Short-circuit current (Isc) measurements in tracheas from these rats showed a specific, dose-dependent response to ivacaftor. nih.gov These animal models have been instrumental in establishing the dose-response relationship and confirming the potentiator activity of ivacaftor on mutant CFTR channels. nih.gov

Table 3: Ivacaftor Potentiation in Preclinical Models

Model System CFTR Mutation EC50
Rodent Cells G551D ~100 nM
Human Bronchial Epithelial Cells G551D/F508del 236 nM
FRT Cells F508del 25 nM

EC50 values represent the concentration of ivacaftor required to elicit a half-maximal response in CFTR potentiation. fda.govmedchemexpress.com

Identification of Preclinical Biomarkers for CFTR Potentiation in Animal Tissues

The identification of reliable preclinical biomarkers is essential for predicting the therapeutic response to CFTR modulators. ersnet.org In preclinical studies, changes in ion transport across epithelial tissues have served as a primary biomarker for ivacaftor's activity. Assays measuring short-circuit current (Isc) in Ussing chambers using tissues from animal models have been a cornerstone of this effort. fda.govnih.gov An increase in Isc following ivacaftor administration is a direct measure of enhanced CFTR function. fda.gov

Furthermore, in vivo measurements such as the nasal potential difference (NPD) in the humanized G551D rat model have provided a valuable translational biomarker. nih.gov The restoration of a chloride-secreting phenotype in response to ivacaftor in these animals closely mirrored the effects observed in patients with the G551D mutation. nih.gov Changes in sweat chloride concentration, a key clinical biomarker, have also been investigated in the context of preclinical models where applicable, although this is more commonly a clinical measure. nih.gov The correlation between these preclinical biomarkers and clinical outcomes like improvements in lung function has been a critical step in the validation of these models for drug development. nih.govnih.gov

Preclinical Drug Drug Interaction Research for Ivacaftor Benzenesulfonate in Vitro and Non Human in Vivo

Inhibition and Induction Potential of Ivacaftor (B1684365) Benzenesulfonate (B1194179) on Drug Metabolizing Enzymes (In Vitro Studies)

Impact on Cytochrome P450 Enzymes (CYP)

Early in its development, in vitro experiments indicated that ivacaftor and its metabolites have the potential to inhibit several cytochrome P450 (CYP) enzymes. nih.gov Specifically, these studies highlighted possible inhibitory effects on CYP2C8, CYP2C9, and CYP3A. nih.govnih.gov Ivacaftor is primarily metabolized by the CYP3A subfamily. wikipedia.org

Further in vitro investigations using human liver microsomes demonstrated the inhibitory capacity of ivacaftor. For instance, one study determined the half-maximal inhibitory concentrations (IC50) of nisoldipine (B1678946) on ivacaftor metabolism to be 9.10 μM in human liver microsomes (HLM), with the mechanism identified as mixed inhibition. semanticscholar.org Similarly, the IC50 of nimodipine (B1678889) on ivacaftor metabolism in HLM was found to be 7.15 μM, acting through competitive inhibition. semanticscholar.org

In contrast to its inhibitory potential, in vitro data has shown that ivacaftor is not an inducer of CYP isozymes. fda.gov However, one of the main metabolites of ivacaftor, M6 (ivacaftor-carboxylate), is suggested to be a strong inducer of CYP3A4 based on in vitro findings. researchgate.net

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Ivacaftor

Enzyme Inhibitor Test System Inhibition Metric (IC50) Inhibition Type Reference
CYP3A Nisoldipine Human Liver Microsomes 9.10 μM Mixed semanticscholar.org
CYP3A Nimodipine Human Liver Microsomes 7.15 μM Competitive semanticscholar.org
CYP2C8 Ivacaftor Human Liver Microsomes Data not specified Inhibition noted nih.gov
CYP2C9 Ivacaftor Human Liver Microsomes Data not specified Inhibition noted nih.gov

This table summarizes the in vitro inhibitory effects of ivacaftor and other compounds on CYP enzymes involved in its metabolism.

Effects on Other Phase I and Phase II Drug Metabolizing Enzymes

Phase I and Phase II drug-metabolizing enzymes are crucial for the biotransformation of xenobiotics. nih.govnih.gov Phase I reactions often involve oxidation, reduction, and hydrolysis, while Phase II reactions are conjugation reactions that typically lead to detoxification and enhanced excretion. nih.govnih.gov Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione (B108866) S-transferases (GSTs). nih.gov While ivacaftor's interaction with CYP enzymes (Phase I) has been studied, detailed in vitro research on its direct inhibitory or inductive effects on other Phase I and the array of Phase II enzymes is less extensively documented in the provided search results. It is known, however, that the M1 and M6 metabolites of ivacaftor are O-glucuronidated, indicating involvement of Phase II enzymes in their subsequent elimination. fda.gov

Substrate and Inhibitor Potential of Ivacaftor Benzenesulfonate for Drug Transporters (In Vitro Studies)

Interaction with P-glycoprotein (P-gp) and Other Efflux Transporters

In vitro studies have established that ivacaftor interacts with P-glycoprotein (P-gp, also known as ABCB1). nih.gov It has been identified as a weak inhibitor of P-gp. nih.govnih.govkalydecohcp.com One study, using purified and reconstituted human P-gp, found that ivacaftor stimulates the ATPase activity of the protein. nih.gov This stimulation suggests that ivacaftor is likely a transported substrate (allocrite) of P-gp. nih.gov The same study determined an IC50 value of 0.27 ± 0.05 μM for ivacaftor's ability to compete with the transport of the fluorescent P-gp substrate Hoechst 33342. nih.gov This was comparable to an IC50 value of 0.17 μM found in a Caco-2 cell system. nih.gov These findings support the characterization of ivacaftor as a competitive inhibitor or a transported substrate of P-gp. mdpi.com

Table 2: In Vitro Interaction of Ivacaftor with P-glycoprotein (P-gp)

Assay System Metric Value Conclusion Reference
Purified, reconstituted hP-gp ATPase activity Stimulated Likely a transported substrate nih.gov
Purified, reconstituted hP-gp IC50 (vs. Hoechst 33342 transport) 0.27 ± 0.05 μM Competitive inhibition nih.gov
Caco-2 cells IC50 0.17 μM P-gp inhibition nih.gov

This table details the in vitro findings regarding ivacaftor's interaction with the P-gp transporter.

Modulatory Effects on Organic Anion/Cation Transporters (OATs/OCTs)

The potential for ivacaftor to interact with other transporters, such as the organic anion transporters (OATs) and organic cation transporters (OCTs), has also been assessed in vitro. These transporters, part of the SLC22A family, are important for the disposition of many drugs. nih.gov According to available data, ivacaftor is not an inhibitor of OATP1B1, OATP1B3, OCT1, OCT2, OAT1, or OAT3. fda.gov

Assessment of Potential Drug-Drug Interactions in Preclinical Animal Models

Preclinical animal models, primarily in rats, have been utilized to investigate the in vivo relevance of in vitro drug-drug interaction findings for ivacaftor.

In one study, the pharmacokinetic impact of co-administering CYP3A inhibitors with ivacaftor was examined in rats. When nisoldipine was given to rats, the area under the curve (AUC) of ivacaftor increased by 0.51-fold, and its clearance (CLz/F) decreased by 32.11%. semanticscholar.org Similarly, co-administration of nimodipine resulted in a 0.44-fold increase in the AUC of ivacaftor and a 30.27% decrease in its clearance. semanticscholar.org These results indicate that both nisoldipine and nimodipine increased the systemic exposure of ivacaftor in rats, suggesting a potential for drug-drug interactions. semanticscholar.org

Toxicology studies in rats and mice have also provided insights into the metabolic profile of ivacaftor in these species. In these nonclinical studies, exposure to the parent drug, ivacaftor, was significantly higher than to its main human metabolites, M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate). fda.gov This is in contrast to humans, where plasma levels of M1 and M6 are considerably greater than the parent drug. fda.gov

Pharmacokinetic studies in rats have shown that ivacaftor is slowly absorbed, with a long elimination half-life of approximately 12 hours. nih.gov The oral bioavailability in rats was determined to be around 20%. nih.gov

Table 3: Preclinical Animal Model Drug-Drug Interaction Studies with Ivacaftor

Animal Model Interacting Drug Pharmacokinetic Parameter Change Reference
Rat Nisoldipine Ivacaftor AUC(0-t) Increased by 0.51-fold semanticscholar.org
Rat Nisoldipine Ivacaftor CLz/F Decreased by 32.11% semanticscholar.org
Rat Nimodipine Ivacaftor AUC(0-t) Increased by 0.44-fold semanticscholar.org
Rat Nimodipine Ivacaftor CLz/F Decreased by 30.27% semanticscholar.org

This table presents the results from in vivo drug-drug interaction studies of ivacaftor in rats.

Analytical Methodologies for Ivacaftor Benzenesulfonate Quantification and Characterization

Development and Validation of Chromatographic Techniques for Ivacaftor (B1684365) Benzenesulfonate (B1194179)

Chromatographic methods are paramount for the separation and quantification of ivacaftor and its metabolites. These techniques are highly sensitive and specific, making them indispensable in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis of ivacaftor in bulk drug substances and pharmaceutical formulations. namibian-studies.comorientjchem.org Several HPLC methods have been developed and validated to ensure the accurate determination of ivacaftor, often in combination with other drugs like lumacaftor (B1684366). namibian-studies.comorientjchem.orgdergipark.org.tr

A typical HPLC method involves a reversed-phase column, such as a C18 or C8 column, as the stationary phase. namibian-studies.comnih.govnih.gov The mobile phase is generally a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, often containing an acid like formic acid or a phosphate (B84403) buffer to control the pH. namibian-studies.comorientjchem.orgdergipark.org.trnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is commonly used for simplicity and reproducibility. namibian-studies.comnih.govnih.gov However, gradient elution, where the mobile phase composition is varied during the analysis, can also be employed to achieve better separation of multiple components. dergipark.org.trnih.gov

Detection is most frequently accomplished using a UV detector at a specific wavelength where ivacaftor exhibits strong absorbance, such as 254 nm or 260 nm. namibian-studies.comorientjchem.org The retention time, the time it takes for ivacaftor to travel through the column, is a key parameter for identification, with reported retention times varying depending on the specific method conditions. namibian-studies.com For instance, one method reported a retention time of approximately 3.152 minutes for ivacaftor. namibian-studies.com

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is linear, accurate, precise, and specific. nih.gov Linearity is typically established over a concentration range relevant to the intended application, with correlation coefficients (R²) greater than 0.999 indicating a strong linear relationship. namibian-studies.comresearchgate.net

Table 1: Example of HPLC Method Parameters for Ivacaftor Analysis

ParameterCondition
Column Hyper clone 5µ BDS C18 (250 x 4.6mm, 5µm) namibian-studies.com
Mobile Phase Acetonitrile and buffer (HSA pH 2.5/OPA) in a 40:60 v/v ratio namibian-studies.com
Flow Rate 1 mL/min namibian-studies.com
Detection UV at 260 nm namibian-studies.com
Injection Volume 10 µL namibian-studies.com
Temperature Ambient namibian-studies.com
Retention Time 3.152 min namibian-studies.com
HSA: Hexane sulfonic acid, OPA: Orthophosphoric acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices (Preclinical)

For the quantification of ivacaftor and its metabolites in complex biological matrices such as plasma and sputum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govnih.govtargetmol.com This technique is crucial in preclinical studies to understand the pharmacokinetics of the drug. targetmol.com

LC-MS/MS methods typically involve a simple sample preparation step, such as protein precipitation, to remove interferences from the biological matrix. researchgate.netnih.gov The chromatographic separation is often performed using a reversed-phase column and a gradient elution to separate ivacaftor from its metabolites and other endogenous components. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. mdpi.com For ivacaftor, a common ion transition monitored is m/z 393.2 → 188.1. The use of deuterated internal standards, such as ivacaftor-d9, is common to ensure accurate quantification by correcting for matrix effects and variations in instrument response. mdpi.com

These methods are validated to demonstrate their reliability, with parameters such as linearity, accuracy, precision, and stability being rigorously assessed. nih.gov Linearity is often established over a wide concentration range, for example, from 0.01 to 10.0 mg/L, with excellent correlation coefficients. nih.gov

Table 2: Key Parameters of a Validated LC-MS/MS Method for Ivacaftor in Plasma and Sputum

ParameterFinding
Sample Volume 20 µL nih.gov
Pretreatment Protein precipitation nih.gov
Run Time 6 minutes nih.gov
Linearity Range 0.01 to 10.0 mg/L nih.gov
Correlation Coefficient (R²) >0.9997 nih.gov
Within-run Accuracy 99.7% - 116% (at LLOQ) nih.gov
Between-run Accuracy 95.8% - 112.9% (>LLOQ) nih.gov
Within-run Precision (%CV) <12.7% (at LLOQ) nih.gov
Between-run Precision (%CV) <6.7% (>LLOQ) nih.gov
LLOQ: Lower Limit of Quantitation

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

While HPLC and LC-MS/MS are the predominant techniques for ivacaftor analysis, other separation methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) have potential applications. Information in the public domain specifically detailing the use of GC and CE for ivacaftor benzenesulfonate is limited. However, these techniques are listed as available services for the analysis of active pharmaceutical ingredients like ivacaftor, suggesting their potential utility in specific analytical contexts, such as impurity profiling or the analysis of volatile components. pharmacompass.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. These methods provide detailed information about the molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the ivacaftor molecule.

In the ¹H NMR spectrum of a synthetic intermediate of ivacaftor, characteristic signals can be observed. For example, a broad singlet around 11.38 ppm can be attributed to the hydroxyl proton, while signals in the aromatic region (around 7.09-8.77 ppm) correspond to the protons of the quinoline (B57606) and phenyl rings. rsc.org The ¹³C NMR spectrum provides complementary information, with signals corresponding to the different carbon atoms in the molecule, such as the carbonyl carbon and the aromatic carbons. rsc.org The ionization of benzenesulfonic acid has been studied using ¹³C NMR. acs.org

NMR is also crucial for confirming the structure of compounds during synthesis and for identifying impurities. rsc.orggoogle.com

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for an Ivacaftor Intermediate

NucleusChemical Shift (δ) in ppmMultiplicity
¹H NMR
OH11.38brs
Aromatic CH8.77d, J = 8.5 Hz
Aromatic CH8.50s
Aromatic CH7.84dd, J = 1.3, 8.1 Hz
Aromatic CH7.60t, J = 7.8 Hz
Aromatic CH7.30 - 7.09m
OCH₂4.23q, J = 7.1 Hz
CH₂4.05s
CH₃1.35 - 1.13m
¹³C NMR
C=O196.9
C=O167.1
Aromatic C159.9
Aromatic C140.0
Aromatic C135.9
Aromatic C131.2
Aromatic C123.3
Aromatic C121.8
Aromatic C121.0
OCH₂61.8
CH₂47.4
CH₃14.1
Data obtained from a synthetic intermediate of ivacaftor. rsc.org s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, brs = broad singlet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the characterization and purity assessment of this compound. scholarsresearchlibrary.commrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. mrclab.com The IR spectrum of a new crystal form of ivacaftor showed characteristic absorption bands corresponding to various functional groups, such as the N-H stretch, C=O stretch, and aromatic C-H bends. google.com For example, characteristic absorbances for a new crystal form of ivacaftor were observed at 3332 cm⁻¹, 1649 cm⁻¹, and 1526 cm⁻¹. google.com FTIR can be used to study potential interactions between the drug and excipients in a formulation. pharmacophorejournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and to confirm the presence of chromophores (light-absorbing groups) in a molecule. mrclab.com Ivacaftor exhibits a maximum absorbance (λmax) in the UV region, which can be utilized for its quantification. crsubscription.com A reported λmax for ivacaftor in ethanol (B145695) is 310 nm. crsubscription.com UV-Vis spectrophotometry can also be used to determine the drug content in formulations. pharmacophorejournal.com

Mass Spectrometry (MS) for Characterization and Fragment Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the characterization and quantification of ivacaftor. In these methods, ivacaftor is typically ionized using positive electrospray ionization (ESI). The resulting protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 393.1 or 393.2. nih.govacs.orgxjtu.edu.cn

For structural confirmation and sensitive quantification, tandem mass spectrometry (MS/MS) is employed. This involves selecting the parent ion (m/z 393.2) and subjecting it to collision-induced dissociation (CID). This process generates characteristic fragment ions. A common and prominent fragment ion observed for ivacaftor is at m/z 337.0 or 337.2. nih.govxjtu.edu.cn This fragmentation corresponds to a specific structural component of the ivacaftor molecule, and monitoring this parent-to-fragment transition (393.2 → 337.2) allows for highly specific and sensitive detection in what is known as Multiple Reaction Monitoring (MRM) mode. nih.govacs.orgxjtu.edu.cn

Fine-tuning of MS parameters, such as declustering potential (DP) and collision energy (CE), is crucial for maximizing the response of both the parent and fragment ions, thereby enhancing the sensitivity of the assay. japsonline.com This level of detailed analysis is vital for distinguishing ivacaftor from its metabolites and other compounds in complex biological samples.

ParameterValueSource(s)
Ionization Mode Positive Electrospray Ionization (+ESI) japsonline.com
Parent Ion [M+H]⁺ (m/z) 393.1, 393.2 nih.govacs.orgxjtu.edu.cn
Fragment Ion (m/z) 337.0, 337.2 nih.govxjtu.edu.cn
MRM Transition 393.2 → 337.2 xjtu.edu.cn

Bioanalytical Method Development for this compound in Preclinical Samples

The development of robust bioanalytical methods is essential for evaluating the pharmacokinetics of ivacaftor in preclinical animal studies. These methods, predominantly based on LC-MS/MS, are designed to accurately measure the concentration of ivacaftor in various biological matrices. chula.ac.th

Sample Preparation Techniques from Biological Matrices (e.g., Plasma, Tissue Homogenates from animals)

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte before analysis. For ivacaftor in preclinical samples such as rat plasma and lymph, protein precipitation is a commonly used and straightforward technique. chula.ac.thfrontiersin.org

This process typically involves adding a volume of an organic solvent, such as acetonitrile, to the biological sample (e.g., plasma). chula.ac.thfrontiersin.org Often, the precipitation solvent will contain an internal standard (IS), such as a deuterated version of ivacaftor (e.g., Ivacaftor-d4 or Ivacaftor-d9), to correct for variability during sample processing and analysis. chula.ac.thmdpi.com The addition of the solvent causes proteins to denature and precipitate out of the solution. xjtu.edu.cn Following vortexing and centrifugation, the clear supernatant, which contains ivacaftor, is collected and injected into the LC-MS/MS system for analysis. frontiersin.orgresearchgate.net This single-step precipitation is efficient and yields satisfactory recovery with minimal matrix effects. chula.ac.th In some methods, acids like trifluoroacetic acid (TFA) are added to the extraction solution to improve the breaking of drug-protein bonds. xjtu.edu.cn

Sensitivity, Selectivity, Accuracy, and Precision Validation in Preclinical Contexts

Validation of bioanalytical methods is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability of the data. chula.ac.thfrontiersin.orgnih.gov

Sensitivity: The sensitivity of a method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. researchgate.net For ivacaftor in preclinical rat plasma, LLOQ values have been established at concentrations such as 1.5 ng/mL. chula.ac.th Another study in rat serum and lymph established an LLOQ of 10 ng/mL. frontiersin.org

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net In preclinical studies, this is confirmed by analyzing blank matrix samples (e.g., plasma from untreated rats) to ensure no interfering peaks are present at the retention time of ivacaftor or its internal standard. chula.ac.thnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For ivacaftor in rat serum and lymph, methods have demonstrated excellent accuracy (within ±11.2% of the nominal concentration) and inter-day and intra-day precision (up to 8.1% coefficient of variation, CV). frontiersin.org Another study in rat plasma reported intra-day accuracy between 97.4% and 103.3% and precision with a %CV below 10.8%. chula.ac.th

Linearity: The linearity of the method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. Preclinical methods for ivacaftor have shown excellent linearity with correlation coefficients (R²) greater than 0.999 over concentration ranges such as 1.5 to 22.53 ng/mL in rat plasma. chula.ac.thfrontiersin.org

Validation ParameterPreclinical Finding (Rat Plasma/Serum)Source(s)
Lower Limit of Quantification (LLOQ) 1.5 ng/mL, 10 ng/mL chula.ac.thfrontiersin.org
Linearity Range 1.5 - 22.53 ng/mL, 10 - 2,000 ng/mL chula.ac.thfrontiersin.org
Correlation Coefficient (R²) >0.999 chula.ac.thfrontiersin.org
Accuracy Within ±15% of nominal value (e.g., 97.4% to 103.3%) chula.ac.thfrontiersin.org
Precision (%CV) <15% (e.g., up to 10.8%) chula.ac.thfrontiersin.org
Recovery 97.2% to 101.5% frontiersin.org

Impurity Profiling and Stability Indicating Methods for this compound

Impurity profiling is a critical component of pharmaceutical quality control. Stability-indicating analytical methods are developed to separate and quantify the active pharmaceutical ingredient (API) from any potential impurities or degradation products that may form during manufacturing or storage. daicelpharmastandards.com These methods are essential for ensuring the purity and stability of the drug product. daicelpharmastandards.comijirt.org

Forced degradation studies are a key part of developing a stability-indicating method. researchgate.net In these studies, ivacaftor is subjected to various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netwisdomlib.orgnih.gov The goal is to generate potential degradation products and demonstrate that the analytical method can effectively resolve them from the parent drug.

Studies have shown that ivacaftor is relatively stable under acidic, neutral hydrolytic, photolytic, and oxidative stress. nih.gov However, it shows significant degradation under alkaline (base hydrolysis) and dry heat conditions. wisdomlib.orgnih.gov One study identified four alkaline hydrolytic degradation products using UPLC-ESI-QTOF-MS. nih.gov Another RP-HPLC method showed that ivacaftor was most susceptible to photo degradation, while a different study concluded it was more prone to acidic and oxidative degradation. ijirt.orgajpaonline.com These varying results can depend on the specific conditions and analytical methods used. The ability of a method to separate these degradants from the main ivacaftor peak confirms its stability-indicating nature. ijirt.orgwisdomlib.org

Common impurities can arise from the synthesis process or degradation. daicelpharmastandards.com Examples of known ivacaftor impurities include Hydroxymethyl Ivacaftor (a metabolite, also known as M1) and Ivacaftor Carboxylic Acid (metabolite M6). daicelpharmastandards.comsynzeal.com

Stress ConditionIvacaftor Stability/Degradation ProfileSource(s)
Acid Hydrolysis Generally stable, some studies show degradation ijirt.orgnih.gov
Alkaline (Base) Hydrolysis Significant degradation observed nih.govajpaonline.com
Oxidative (e.g., H₂O₂) Stress Generally stable, some studies show degradation ijirt.orgnih.gov
Thermal (Dry Heat) Stress Degradation observed wisdomlib.org
Photolytic (UV Light) Stress Stable in some studies, sensitive in others nih.govajpaonline.com

Computational and Theoretical Studies of Ivacaftor Benzenesulfonate

Molecular Docking and Dynamics Simulations of Ivacaftor (B1684365) Benzenesulfonate (B1194179) with CFTR Protein

Molecular docking and dynamics simulations have been instrumental in elucidating how Ivacaftor benzenesulfonate interacts with the CFTR protein. These computational methods model the physical interactions between the drug and the protein, predicting binding affinity and the dynamic changes that occur upon binding.

Computational and experimental studies have identified several key binding sites for ivacaftor on the CFTR protein, painting a complex picture of its interaction.

Initial molecular docking simulations suggested a putative binding site for ivacaftor located in a region at the interface of the Nucleotide-Binding Domains (NBD1 and NBD2) and the coupling helix of intracellular loop (ICL) 1. benthamdirect.com However, subsequent high-resolution structural data from cryo-electron microscopy (cryo-EM) provided more direct evidence, revealing that ivacaftor binds within the transmembrane domains (TMDs) at the protein-lipid interface. researcher.lifecore.ac.uk Specifically, it docks into a cleft formed by transmembrane (TM) helices 4, 5, and 8. researcher.lifecore.ac.uk This location is a hotspot for regulatory ligands and coincides with a hinge region in TM8 that is critical for channel gating. researcher.liferesearcher.life

To reconcile these findings and further pinpoint the interaction sites in a more natural membrane environment, studies have utilized photoactivatable ivacaftor probes. These experiments identified two primary regions of interaction: one within intracellular loop 4 (ICL4) at the NBD1:TMD2 interface, and another at the interface of TMD1/2 and the membrane lipid, which corroborates the cryo-EM findings. nih.govnih.govmdpi.comencyclopedia.pub This suggests a model where ivacaftor may mediate its potentiation effect through multiple contact points on the CFTR protein. nih.govmdpi.com

Further computational work, leveraging the cryo-EM structure, has combined molecular docking, pharmacophore mapping, and quantitative structure-activity relationship (QSAR) analysis to refine the binding mode. benthamdirect.comencyclopedia.pub These studies identified key amino acid residues that stabilize the binding of potentiators like ivacaftor through various interactions. benthamdirect.comencyclopedia.pub The binding is characterized by a combination of hydrogen bonds, van der Waals interactions, and aromatic (cation-π and π-π) stacking interactions. benthamdirect.comresearcher.life

MethodPredicted Binding Site LocationKey Interacting ResiduesInteraction Type
Cryo-Electron Microscopy (Cryo-EM)Protein-lipid interface, within a cleft formed by Transmembrane (TM) helices 4, 5, and 8. researcher.lifecore.ac.ukNot specified in detail in the abstracts, but involves the general region of TM4, TM5, and TM8.Hydrophobic and hydrogen bond interactions. researcher.life
Photoactivatable Probes / Mass Spectrometry1. Intracellular Loop 4 (ICL4) at the NBD1:TMD2 interface. nih.govnih.govmdpi.com 2. Region of TMD1/2 and membrane lipid interface. nih.govencyclopedia.pubResidues within ICL4 and TM8. nih.govmdpi.comCovalent labeling by probe, implying proximity. nih.govmdpi.com
Molecular Docking & QSAR (Post Cryo-EM structure)Within the TMDs, consistent with Cryo-EM. benthamdirect.comencyclopedia.pubp.Phe931, p.Arg933. benthamdirect.comencyclopedia.pubVan der Waals interactions, H-bonds, cation-π contacts. benthamdirect.comencyclopedia.pub

Despite the lack of a major structural rearrangement, computational and functional studies suggest that ivacaftor's mechanism involves the stabilization of the channel's open state. benthamdirect.comencyclopedia.pub Molecular dynamics simulations and other computational analyses indicate that ivacaftor does not induce a significant conformational change in the F508del-CFTR mutant but instead acts as an allosteric modulator. researcher.lifenih.gov It is thought to enhance channel activity by promoting pore opening while stabilizing the NBD dimerized state. nih.gov This aligns with findings that ivacaftor potentiates CFTR by decoupling the channel's gating cycles from ATP hydrolysis. benthamdirect.comencyclopedia.pubmdpi.com Therefore, ivacaftor's effect appears to be less about causing a distinct conformational shift and more about altering the energy landscape to favor the functionally active, open-pore conformation of the channel.

Prediction of Binding Sites and Modes

Quantum Chemical Calculations of this compound

Quantum chemical calculations are employed to study the intrinsic properties of a molecule based on its electronic structure. mdpi.comwikipedia.org These methods can predict a range of molecular properties without the need for experimental data.

Detailed quantum chemical studies specifically focused on the electronic structure of the isolated this compound molecule are not widely available in the published literature. However, the principles of these methods allow for the prediction of key electronic properties. Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate electrostatic potential maps. mdpi.comwikipedia.orgaps.org

An electrostatic potential map, for instance, would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the ivacaftor molecule, which is critical for understanding its non-covalent interactions, such as hydrogen bonding with CFTR residues. sparkle.pro.br The energies of the frontier molecular orbitals (HOMO and LUMO) are indicators of a molecule's ability to donate or accept electrons, providing insight into its chemical reactivity and stability. applying-maths-book.comlibretexts.org

One specific application of such calculations is the determination of pKa values. For ivacaftor, the pKa of the protonated form has been calculated to be 1.15, while the pKa values corresponding to the deprotonation of the phenol (B47542) and hydroxyquinoline NH groups have been reported as 9.4 and 11.6, respectively. researchgate.net This information is crucial for understanding the ionization state of the molecule under physiological conditions.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds and the relative energies associated with them. researchgate.netnih.govnih.gov By calculating the potential energy surface, researchers can identify the most stable, low-energy conformations and the energy barriers required to transition between them. researchgate.netnih.govarxiv.org

For a flexible molecule like ivacaftor, understanding its preferred conformations is important, as ligands often bind to proteins in a specific, sometimes high-energy, conformation. While general studies have shown that drug-like molecules can bind with significant conformational strain energy, specific published studies detailing a full conformational analysis and the associated energetics for the isolated this compound molecule are not readily found in the reviewed scientific literature. Such an analysis would typically involve rotating the molecule's key dihedral angles and calculating the corresponding energy at each step to map out its conformational landscape.

Electronic Structure and Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized analogs, guiding drug discovery efforts.

A significant study developed a highly predictive QSAR model for a series of CFTR potentiators, including analogs of ivacaftor, to better understand the features required for potentiation of the F508del-CFTR mutant. nih.govnih.gov This work combined molecular docking and pharmacophore analysis with QSAR to identify key chemical descriptors that influence the potentiator ability of the compounds. nih.gov

The resulting QSAR model demonstrated strong predictive power, which is essential for its utility in designing new compounds. The statistical quality of the model is described by several parameters.

Performance of a Predictive QSAR Model for CFTR Potentiators nih.govnih.gov
ParameterValueDescription
cv (Cross-validated r²)0.74Indicates the model's internal predictive ability, determined by cross-validation. A value > 0.5 is generally considered good.
ncv (Non-cross-validated r²)0.90Represents the goodness-of-fit of the model to the training data. A higher value indicates a better fit.
RMSE (Root Mean Square Error)0.347Measures the differences between values predicted by the model and the values observed. A lower RMSE indicates a better fit.
pred (Test set r²)0.86Indicates the model's ability to predict the activity of an external set of compounds not used in model training. A high value demonstrates strong external predictivity.

The development of such robust QSAR models is invaluable for the rational design of novel and more effective CFTR potentiators. nih.gov By identifying the structural attributes that enhance or diminish activity, these models provide a computational roadmap to guide the synthesis and optimization of future drug candidates. nih.govnih.gov

Development of Predictive Models for CFTR Potentiation

Predictive modeling has been instrumental in understanding and optimizing the activity of CFTR potentiators like ivacaftor. Quantitative Structure-Activity Relationship (QSAR) models, in particular, have been developed to correlate the chemical structures of compounds with their biological activities.

One significant QSAR study resulted in a highly predictive model for F508del-CFTR potentiators. nih.gov This model demonstrated strong statistical validation, with a cross-validated r² (r²cv) of 0.74, a non-cross-validated r² (r²ncv) of 0.90, and a predictive r² (r²pred) for the test set of 0.86. nih.gov The low root mean square error (RMSE) of 0.347 further underscores the model's accuracy. nih.gov Such models are crucial for the rational design of new and more effective potentiator molecules.

Molecular docking studies, often used in conjunction with QSAR, have helped to elucidate the binding of ivacaftor to the CFTR protein. mdpi.comnih.gov These studies have identified a putative binding site for ivacaftor at the interface of the transmembrane domains (TMDs), specifically within a cleft formed by helices 4, 5, and 8. nih.govmdpi.com This binding is thought to stabilize the open state of the CFTR channel, thereby increasing chloride ion flow. The use of cryo-electron microscopy (cryo-EM) has provided structural evidence that supports these computational predictions, showing ivacaftor bound at the protein-lipid interface. mdpi.commdpi.com

Kinetic models have also been developed to explain the mechanism of action of ivacaftor. One proposed four-state kinetic model, based on allosteric modulation, describes the energetic coupling between potentiator binding and the opening of the CFTR channel. mdpi.com Another model suggests that two independent binding sites with identical affinity exist, requiring the binding of two ivacaftor molecules to potentiate the channel. mdpi.com These models are continually refined as new experimental data becomes available.

Table 1: Statistical Parameters of a Predictive QSAR Model for F508del-CFTR Potentiators. nih.gov

Parameter Value Description
r²cv 0.74 Cross-validated correlation coefficient
r²ncv 0.90 Non-cross-validated correlation coefficient
r²pred 0.86 Predictive correlation coefficient for the test set

Identification of Molecular Descriptors Influencing Activity

The effectiveness of ivacaftor and related compounds as CFTR potentiators is governed by specific molecular features, or descriptors. Computational analyses have been key to identifying these descriptors, which include both structural and physicochemical properties.

Molecular docking and pharmacophore mapping studies have revealed the importance of specific interactions between the potentiator and the CFTR protein. nih.govnih.gov Key interactions include:

Van der Waals interactions and π-π stacking: These occur with amino acid residues such as F236, Y304, F305, and F312. nih.govnih.gov

Hydrogen bonding: Interactions with residues like F931, Y304, S308, and R933 are also crucial for stabilizing the potentiator within the binding site. nih.govnih.gov

Cation-π interactions: These have been observed with residue R933. nih.gov

The chemical scaffold of ivacaftor, an N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydro-quinoline-3-carboxamide, is a critical pharmacophore. mdpi.comencyclopedia.pub The quinolone core is a prominent feature in many biologically active compounds. mdpi.com The amide group within this structure is also significant, facilitating hydrogen bonding and influencing the compound's metabolic stability and polarity. mdpi.com

Studies on ivacaftor derivatives have highlighted the role of lipophilicity. While ivacaftor itself is highly lipophilic, derivatives with reduced lipophilicity have shown comparable or even improved activity in cellular assays. nih.govacs.org Molecular modeling suggests that increased polarity allows for stronger interactions, such as hydrogen bonding and ionic interactions, with polar amino acids in the binding pocket. nih.govacs.org

Table 2: Key Molecular Interactions and Descriptors for Ivacaftor Activity. nih.govmdpi.comnih.govnih.govacs.org

Interaction/Descriptor Interacting Residues/Feature Significance
Van der Waals / π-π stacking F236, Y304, F305, F312 Stabilization of the potentiator in the binding pocket. nih.govnih.gov
Hydrogen Bonding F931, Y304, S308, R933 Anchoring the potentiator within the binding site. nih.govnih.gov
Cation-π Interaction R933 Enhanced stabilization. nih.gov
Quinolone Scaffold Core chemical structure Essential pharmacophore for biological activity. mdpi.com
Amide Group Functional group Facilitates hydrogen bonding and influences pharmacokinetics. mdpi.com

In Silico ADMET Prediction for this compound and Related Compounds (Preclinical Focus)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of preclinical drug development, helping to identify potential liabilities early in the process. nih.govnih.gov For ivacaftor and its analogs, these computational tools provide valuable insights into their likely pharmacokinetic and safety profiles.

Computational models can predict a range of ADMET properties. For instance, some models predicted that certain ivacaftor analogs would be insoluble in water or unable to cross the blood-brain barrier. mdpi.com Such predictions are vital for guiding the selection of candidates for further development.

Preclinical studies in animals have provided real-world data to compare with these in silico predictions. For example, ivacaftor was found to have good oral bioavailability in rats. chemscene.commedchemexpress.com However, it is also extensively metabolized, with two major metabolites, M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor carboxylate), being significant in humans. fda.gov The development of deuterated analogs of ivacaftor, such as CTP-656, was guided by metabolic studies and aimed at improving the pharmacokinetic profile. researchgate.net In vitro studies with CTP-656 showed enhanced metabolic stability. researchgate.net

Toxicity prediction is another key aspect of in silico ADMET profiling. While ivacaftor showed no significant activity against a panel of 160 other targets, indicating a degree of selectivity, preclinical toxicology studies in rats and mice did reveal potential for hepatotoxicity at high doses. chemscene.commedchemexpress.comfda.gov These findings highlight the importance of integrating in silico predictions with in vitro and in vivo experimental data to build a comprehensive understanding of a compound's potential risks and benefits.

Table 3: Predicted and Observed Preclinical ADMET Properties of Ivacaftor and Analogs. mdpi.comchemscene.commedchemexpress.comfda.govresearchgate.net

Property Prediction/Observation Compound(s) Significance
Absorption Good oral bioavailability in rats. chemscene.commedchemexpress.com Ivacaftor Indicates potential for effective oral administration.
Distribution Predicted inability to cross the blood-brain barrier for some analogs. mdpi.com Ivacaftor Analogs May reduce the risk of central nervous system side effects.
Metabolism Extensively converted to M1 and M6 metabolites in humans. fda.gov Ivacaftor Important for understanding drug clearance and potential drug-drug interactions.
Metabolism Enhanced in vitro metabolic stability. researchgate.net CTP-656 (d9-ivacaftor) Suggests a potentially improved pharmacokinetic profile.
Toxicity No significant off-target activity against 160 targets. chemscene.commedchemexpress.com Ivacaftor Indicates good selectivity.

| Toxicity | Potential for hepatotoxicity at high doses in preclinical animal models. fda.gov | Ivacaftor | A key safety concern to be monitored. |

Advanced Formulation Research and Delivery Strategies for Ivacaftor Benzenesulfonate for Research Applications

Solubility and Dissolution Enhancement Strategies for Ivacaftor (B1684365) Benzenesulfonate (B1194179) (e.g., for in vitro assays, preclinical administration)

To overcome the inherent low solubility of ivacaftor, which is practically insoluble in aqueous media over a pH range of 3.0 to 7.5, various formulation strategies are employed to enhance its dissolution characteristics for research applications. scispace.comresearchgate.netresearchgate.net These approaches are critical for achieving meaningful results in cell-based assays and ensuring adequate exposure in preclinical animal models. Strategies range from chemical modifications, such as creating alternative salts or co-crystals, to physical modifications like converting the crystalline drug into an amorphous state or reducing particle size to the nanoscale. researchgate.netacs.org

While ivacaftor benzenesulfonate is a salt form developed to improve the compound's properties, extensive research has been conducted to identify other solid-state forms that could offer advantages for formulation. acs.org An extensive survey of solvates, salts, and co-crystals has been performed to find forms that might allow for simpler research formulations. acs.orgsci-hub.se

This exploration has identified numerous solvated forms and co-crystals with various acids and alcohols. acs.orgsci-hub.se The classification of these forms as either salts or co-crystals depends on the pKa difference between ivacaftor and the co-former. acs.org Benzenesulfonic acid (pKa of -2.5) is sufficiently acidic to protonate ivacaftor, confirming the formation of a salt. acs.org In contrast, carboxylic acids with pKa values in the 4-5 range, such as 2-methylbutyric acid, isobutyric acid, and lactic acid, form co-crystals or solvates rather than salts as they are not acidic enough to protonate the ivacaftor molecule. acs.org

A variety of crystalline forms have been patented, including:

Five distinct polymorphs of this compound. acs.orgsci-hub.se

A hemibenzenesulfonate form. acs.orgsci-hub.se

A benzenesulfonate monohydrate. acs.orgsci-hub.se

Beyond the benzenesulfonate moiety, researchers have identified at least 18 solvated forms with solvents like methyl ethyl ketone and acetonitrile (B52724), as well as 16 other forms involving co-crystals with acids and alcohols such as propylene (B89431) glycol and ethanol (B145695). acs.orgsci-hub.se This broad screening effort aims to identify a crystalline form with optimal physicochemical properties for research and development. acs.org

Amorphous Solid Dispersions (ASDs)

A primary strategy to enhance the solubility and dissolution rate of ivacaftor is the creation of amorphous solid dispersions (ASDs). scispace.comresearchgate.net This technique involves dispersing the drug in a polymer matrix, converting it from a stable crystalline form to a higher-energy, more soluble amorphous form. scispace.comresearchgate.net

Research has successfully demonstrated this approach using the hot-melt extrusion (HME) technique with various polymers. scispace.cominnovareacademics.in In one study, ASDs were created using polymers like Soluplus®, Hypromellose, and Copovidone, along with surfactants such as poloxamer and polysorbate 80. scispace.cominnovareacademics.in The conversion to an amorphous state was confirmed using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). scispace.comresearchgate.net The resulting formulations showed a dramatic increase in dissolution. For instance, an optimized formulation of ivacaftor with Soluplus® and poloxamer (1:1 ratio) achieved 95% drug release in 30 minutes, compared to only 9% for the plain crystalline drug. scispace.comresearchgate.net

Another study explored the solvent evaporation technique to prepare ASDs with carriers like mannitol, crospovidone, and sodium starch glycolate. wjpsonline.com The formulation containing a 1:3 ratio of ivacaftor to crospovidone was identified as optimal, achieving 99.48% drug release within 60 minutes. wjpsonline.com

Dissolution Enhancement of Ivacaftor via Amorphous Solid Dispersions
Formulation MethodPolymer/CarrierDrug:Carrier RatioKey FindingCitation
Hot-Melt Extrusion (HME)Soluplus® & Poloxamer1:195% drug release in 30 minutes. scispace.com
Solvent EvaporationCrospovidone1:399.48% drug release in 60 minutes. wjpsonline.com
Solvent EvaporationPolyethylene (B3416737) Glycol (PEG)1:298.17% dissolution in 120 minutes. jcpr.inresearchgate.net

Nanocrystal and Nanoparticle Technologies

Nanotechnology offers another powerful route to improving the dissolution characteristics of poorly soluble compounds like ivacaftor. pnrjournal.commdpi.com By reducing the particle size to the nanometer range (typically 200-500 nm), the surface area-to-volume ratio increases, leading to enhanced saturation solubility and dissolution velocity. pnrjournal.com

For research applications, ivacaftor-loaded nanoparticles have been developed using an emulsion/solvent technique with the polymer poly(lactic-co-glycolic acid) (PLGA). nih.gov In one method, an ivacaftor stock solution in dimethyl sulfoxide (B87167) (DMSO) was dissolved in dichloromethane (B109758) containing PLGA. This organic phase was then emulsified in an aqueous polyvinyl alcohol (PVA) solution using a homogenizer to create the nanoparticles. nih.gov Such nanoparticle formulations are being investigated for specialized applications, including drug-eluting sinus stents. nih.gov

Self-nanoemulsifying drug delivery systems (SNEDDS) have also been explored. nih.gov SNEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions upon dilution in an aqueous environment. nih.gov A study using a novel lipid, diheptanoyl and monocapryloyl glyceride (DHML), as the oil phase demonstrated significantly improved drug solubility and release. The optimized IVA-SNEDDS formulation released the drug completely in a short timeframe, a stark contrast to an ivacaftor suspension where less than 1% was released after 60 minutes. nih.gov

Co-crystallization and Salt Form Development (Beyond benzenesulfonate)

Stability Studies of this compound in Various Research Formulations and Solvents

The stability of ivacaftor and its formulations is a critical parameter for ensuring the reliability of research data. Stability studies are conducted under various stress conditions to understand degradation pathways.

For analytical purposes, forced degradation studies have been performed on ivacaftor. These studies expose the drug to harsh conditions such as strong acids, bases, and oxidizing agents. In one such study, a solution of ivacaftor and lumacaftor (B1684366) was treated with 2N hydrochloric acid and 2N sodium hydroxide (B78521) and refluxed at 60°C for 30 minutes to assess acidic and alkaline stability. humanjournals.com Dry heat degradation was also evaluated by placing a standard drug solution in an oven at 105°C for one hour. humanjournals.com These stress tests help to establish the inherent stability of the molecule and validate the specificity of analytical methods. nih.gov

In the context of formulation development, the stability of ivacaftor in different states is crucial. The development of new crystalline forms, such as a novel form designated "crystal D," is often driven by the goal of achieving higher purity and better stability compared to existing forms. google.com For amorphous solid dispersions, stability is assessed under accelerated conditions (e.g., 40°C at 75% relative humidity) to ensure the drug does not recrystallize over time, which would negate the solubility advantage. nih.gov For example, co-amorphous microparticle formulations of ivacaftor with leucine (B10760876) demonstrated superior physical and aerosolization stability after being stored for 30 days under such accelerated conditions. nih.gov

For solutions used in research, storage conditions are critical. Stock solutions of ivacaftor prepared in DMSO are typically recommended for storage at -20°C for up to six months or -80°C for up to one year to prevent degradation. medchemexpress.comtargetmol.com It is also advised to aliquot solutions to avoid repeated freeze-thaw cycles. medchemexpress.comtargetmol.com

Development of Specialized Formulations for In Vitro Cell-Based Assays and Preclinical Animal Studies

The translation of in vitro findings to in vivo models requires the development of specialized formulations suitable for cell-based assays and administration to research animals.

Stock Solutions for In Vitro Use: For cell-based assays, ivacaftor is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. nih.govmdpi.com For example, stock solutions of ivacaftor at concentrations of 2.6 mg/mL and 25 mg/mL in DMSO have been reported for use in analytical method development and in vitro experiments, respectively. nih.govmdpi.com Methanol is also used to prepare stock solutions for analytical standards, often at a concentration of 1 mg/mL. nih.gov

Examples of Ivacaftor Stock Solution Preparation for Research
SolventConcentrationIntended UseStorage RecommendationCitation
DMSO55 mg/mL (140.13 mM)General laboratory use-80°C (1 year), -20°C (6 months) targetmol.com
DMSO2.6 mg/mLAnalytical calibratorsNot specified mdpi.com
Methanol1 mg/mLHPLC standard-80°C nih.gov
DMSO25 mg/mLPreparation of nanoparticles for in vitro assaysNot specified nih.gov

Dosing Formulations for Animal Studies: For administration in preclinical animal models, formulations must be tailored to the route of administration and the physicochemical properties of the drug. Given ivacaftor's lipophilicity, both aqueous suspensions and lipid-based solutions have been developed for oral dosing in rats. nih.govresearchgate.netbohrium.com

Aqueous Suspension: A common vehicle for oral administration in rats was prepared by dispersing crude ivacaftor in demineralized water containing 0.5% (w/v) sodium dodecyl sulfate (B86663) (as a wetting agent) and 0.5% (w/v) methylcellulose (B11928114) (as a suspending agent). nih.govresearchgate.net

Oil Solution: To investigate the effects of lipids on absorption, an oil-based formulation was prepared by dissolving ivacaftor in castor oil at 37°C. nih.govresearchgate.net

Intravenous Solution: For intravenous administration in rats, a solution was prepared using a vehicle of 20% (w/v) ethanol and 15% (w/v) polyethylene glycol (PEG) 600 in demineralized water. nih.govresearchgate.net

Intravenous Solution for Mice: In another study involving mice, an intravenous solution was prepared by solubilizing ivacaftor in 10% Tween® 80 in sterile Dulbecco's Phosphate-Buffered Saline (DPBS). nih.gov

Ensuring the compatibility of ivacaftor with various excipients is a fundamental step in developing stable and effective research formulations. pharmacophorejournal.comijprajournal.com Incompatibility can lead to degradation of the active ingredient or undesirable physical changes in the formulation.

Standard analytical techniques are used to screen for potential interactions between the drug and excipients. Fourier-transform infrared spectroscopy (FTIR) is employed to detect changes in the functional groups of the drug and excipients, which would indicate a chemical interaction. wjpsonline.comjcpr.inresearchgate.net Differential scanning calorimetry (DSC) is used to identify changes in the thermal properties, such as melting point depression or the appearance of new thermal events, which can suggest a physical or chemical interaction. mdpi.comresearchgate.netpharmacophorejournal.com

Studies have confirmed the compatibility of ivacaftor with a range of common research-grade excipients:

Polymers for Solid Dispersions: FTIR and DSC analyses have shown ivacaftor to be compatible with polymers like Soluplus®, HPMCAS, PVP, polyethylene glycol, urea, and mannitol. mdpi.comresearchgate.netwjpsonline.comjcpr.inresearchgate.net

Surfactants and Co-surfactants: Tween 20 and Transcutol-P have been successfully used as a surfactant and co-surfactant, respectively, in nanoemulsion formulations, with FTIR analysis confirming no adverse interactions. pharmacophorejournal.com

Bead-forming Polymers: In the development of gastro-retentive alginate beads, FTIR studies confirmed compatibility between ivacaftor and excipients such as sodium alginate, HPMC, and chitosan. jcpr.inresearchgate.net

These compatibility studies are essential for selecting appropriate inactive ingredients that will ensure the stability and performance of the final research formulation. jcpr.inpharmacophorejournal.com

Comparative Preclinical Studies of Ivacaftor Benzenesulfonate with Other Cftr Modulators

Comparison of CFTR Potentiation Efficacy and Potency in Cellular and Animal Models

Preclinical evaluations in cellular and animal models have been instrumental in delineating the efficacy and potency of ivacaftor (B1684365) relative to other CFTR potentiators. Initial in vitro studies demonstrated that ivacaftor significantly increases the channel open probability (Po) of both wild-type and mutant CFTR. nih.gov For instance, in human bronchial epithelium (HBE) cells expressing the G551D mutation, ivacaftor increased CFTR-mediated chloride secretion to levels 35-50% of that in non-CF HBE cells. nih.gov

Comparisons with other potentiators have revealed varying degrees of efficacy. GLPG1837 (ABBV-974) has been shown to exhibit higher efficacy than ivacaftor for the G551D mutation in some studies. nih.govrupress.org Specifically, while GLPG1837 has a lower potency (EC50 in the micromolar range) compared to ivacaftor (EC50 in the low nanomolar range), its maximal efficacy on G551D-CFTR can be up to threefold larger. rupress.org Another potentiator, ABBV-2451, demonstrated similar CFTR potentiation to ivacaftor in cells expressing R117H, G178R, S549N, and G551D mutations. frontiersin.org

The investigational compound CP-628006 was found to be an efficacious CFTR potentiator, though with lower potency and efficacy than ivacaftor. nih.gov Interestingly, a combination of CP-628006 and ivacaftor was more effective in potentiating G551D-CFTR than the maximal effect of either compound alone, suggesting different mechanisms of action. nih.gov In contrast, the simultaneous administration of ABBV-974 or ABBV-2451 with ivacaftor did not produce an enhanced effect, indicating they likely act via the same mechanism. frontiersin.org

In studies on the common F508del mutation, ivacaftor acts as a modest potentiator. nih.gov The efficacy of correctors like lumacaftor (B1684366) (VX-809) on chloride transport in F508del cells is only about a quarter to a third of the effect seen with ivacaftor on G551D-CFTR cells. nih.gov However, the acute addition of ivacaftor can enhance the effect of lumacaftor by 50-100% in F508del homozygous HBE cells. nih.gov

Animal models have also been employed for comparative studies. In mouse models, the F508del mutation does not affect the gating pattern of mouse CFTR in the same way it does human CFTR. bohrium.com Notably, ivacaftor was found to be ineffective on mouse F508del-CFTR under the tested conditions, highlighting species-specific differences. bohrium.com

Interactive Data Table: Comparative Efficacy of CFTR Potentiators in Cellular Models

This table summarizes the comparative efficacy of different CFTR potentiators from various preclinical studies. Users can sort the data by compound, mutation, or observed effect.

CompoundCFTR MutationCellular ModelComparative Efficacy FindingCitation(s)
Ivacaftor G551DHuman Bronchial Epithelium (HBE) CellsIncreased chloride secretion to 35-50% of non-CF levels. nih.gov
GLPG1837 (ABBV-974) G551DNot SpecifiedHigher efficacy than ivacaftor. nih.govrupress.org
ABBV-2451 R117H, G178R, S549N, G551DNot SpecifiedSimilar potentiation compared to ivacaftor. frontiersin.org
Ivacaftor F508delHBE CellsActs as a modest potentiator. nih.gov
Ivacaftor + Lumacaftor F508del (homozygous)HBE CellsIvacaftor enhances lumacaftor's effect by 50-100%. nih.gov
CP-628006 + Ivacaftor G551DNot SpecifiedCombination is more efficacious than either compound alone. nih.gov
Genistein (B1671435) F508delCHO CellsEnhanced iodide efflux, suggesting potentiation. bohrium.com

Comparative Analysis of Molecular Mechanisms with Other CFTR Potentiators

The molecular mechanism of ivacaftor has been extensively studied and compared to other CFTR potentiators. Cryo-electron microscopy has revealed that ivacaftor binds directly to the CFTR protein within the lipid membrane at an allosteric site. mdpi.comnih.govrockefeller.edu This binding pocket is located in a hinge region at the protein-lipid interface, formed by transmembrane helices 4, 5, and 8. mdpi.comrockefeller.edu This site is distinct from the nucleotide-binding domains (NBDs) and the canonical catalytic site. mdpi.commdpi.com

The binding of ivacaftor stabilizes the open configuration of the CFTR channel, thereby increasing its open probability. rockefeller.edumdpi.com This potentiation is dependent on phosphorylation by protein kinase A (PKA) but is independent of ATP hydrolysis. mdpi.comnih.gov In fact, ivacaftor appears to promote a decoupling between the channel's gating cycles and ATP hydrolysis. mdpi.commdpi.com

In contrast to ivacaftor and GLPG1837, other classes of potentiators may work through different mechanisms. For instance, the flavonoid genistein is thought to interact with the nucleotide-binding domains, a different location from ivacaftor's binding site in the transmembrane region. researchgate.net The observation that the effects of ivacaftor and nitrate (B79036) (another potentiator) are additive suggests they work independently through different binding sites. mdpi.com Similarly, the investigational potentiator CP-628006, when used with ivacaftor, produces a greater effect than either drug alone, indicating distinct mechanisms of action. nih.govmdpi.com

Differential Effects on CFTR Mutant Alleles in In Vitro Systems

The efficacy of ivacaftor and other CFTR modulators varies significantly across different CFTR mutant alleles. In vitro systems, such as Fischer rat thyroid (FRT) cells or primary HBE cells expressing specific mutations, have been crucial for characterizing these differential effects.

Ivacaftor monotherapy is highly effective for gating mutations, where the CFTR protein is present at the cell surface but has a reduced channel open probability. ersnet.org In vitro studies have confirmed ivacaftor's ability to potentiate a range of gating mutations, including G551D, G178R, S549N, S549R, G551S, G1244E, S1251N, S1255P, and G1349D. cysticfibrosis.online

For the most common mutation, F508del, which results in a processing defect and reduced cell surface expression, ivacaftor alone has only a modest effect. nih.gov Its clinical utility for this mutation is realized in combination with "correctors," which aim to improve the processing and trafficking of the F508del-CFTR protein to the cell surface. ersnet.org However, in vitro studies have shown a complex interaction: while acute administration of ivacaftor enhances the function of corrector-rescued F508del-CFTR, chronic exposure to higher concentrations of ivacaftor can negatively impact the correction by lumacaftor, reducing the density of rescued F508del-CFTR at the cell surface. frontiersin.orgfrontiersin.org

The triple combination of elexacaftor (B607289), tezacaftor (B612225), and ivacaftor (ETI) has shown significant efficacy in vitro for F508del, improving protein processing, trafficking, and chloride transport to a greater extent than dual combinations. researchgate.net However, even with this potent combination, the response can be mutation-dependent. For instance, in vitro studies have shown that some mutations previously considered non-responsive to correctors, such as N1303K, show a response to the ETI combination. frontiersin.org

Comparative studies with other potentiators have also highlighted mutation-specific differences. GLPG1837 was shown to have a higher efficacy than ivacaftor for the G551D mutation. nih.gov In another example, the investigational potentiator CP-628006 showed a stronger effect on F508del-CFTR compared to G551D-CFTR. nih.govmdpi.com These differential responses underscore the importance of personalized medicine approaches, where in vitro testing on patient-derived cells can help predict clinical response to different modulators. researchgate.netfrontiersin.orgnih.gov

Interactive Data Table: In Vitro Response of CFTR Mutations to Modulators

This table illustrates the differential effects of various CFTR modulators on specific mutant alleles as observed in in vitro assays. Users can filter the data by mutation or modulator combination.

CFTR MutationModulator(s)In Vitro SystemObserved EffectCitation(s)
G551D IvacaftorNot SpecifiedHigh potentiation of channel gating. cysticfibrosis.online
F508del IvacaftorHBE CellsModest potentiation. nih.gov
F508del Lumacaftor + Ivacaftor (chronic)F508del-expressing cellsReduced correction and cell surface density. frontiersin.orgfrontiersin.org
F508del Elexacaftor + Tezacaftor + IvacaftorNot SpecifiedSignificant improvement in processing and function over dual therapy. researchgate.net
N1303K Elexacaftor + Tezacaftor + IvacaftorRecombinant cellsShowed response to triple combination therapy. frontiersin.org
G551D GLPG1837Not SpecifiedHigher efficacy than ivacaftor. nih.gov
F508del CP-628006HBE CellsLarger potentiation effect compared to its effect on G551D. nih.gov
A561E VX-809 (Lumacaftor)HBE CellsPositive response to the corrector. ulisboa.pt

Comparative Pharmacokinetic and Metabolic Profiles in Preclinical Species

Preclinical studies in various animal species are essential for understanding the pharmacokinetic (PK) and metabolic profiles of new drug candidates, and for comparing them to existing therapies like ivacaftor.

Ivacaftor is a substrate of the cytochrome P450 3A (CYP3A) enzyme system. This is a critical characteristic as co-administration with strong CYP3A inducers (like rifampicin) can significantly decrease ivacaftor exposure, potentially reducing its efficacy. Conversely, co-administration with CYP3A inhibitors can increase its exposure. europa.eu

Tezacaftor and elexacaftor are also substrates of CYP3A. Preclinical and clinical PK studies have been used to establish appropriate dosing for combination therapies, ensuring that steady-state levels of the modulators remain above their half-maximal effective concentrations. frontiersin.org Lumacaftor, another corrector, is a strong inducer of CYP3A, which can complicate its co-administration with ivacaftor by accelerating ivacaftor's metabolism and reducing its plasma concentration. frontiersin.org This interaction is a key difference compared to the combination of tezacaftor and ivacaftor, where such an induction effect is not a major issue, leading to a more favorable drug-drug interaction profile for the tezacaftor/ivacaftor combination. ersnet.org

A deuterated derivative of ivacaftor, known as deutivacaftor (B606829) (VX-561), was developed to improve the pharmacokinetic profile. mdpi.com Preclinical and early clinical studies showed that deutivacaftor has enhanced stability, a reduced rate of clearance, and a longer half-life compared to ivacaftor. frontiersin.orgfrontiersin.org This improved PK profile supports a once-daily dosing regimen, in contrast to the twice-daily dosing of ivacaftor. frontiersin.org

Preclinical safety studies are also a key component of these profiles. In rat models, a threshold for cataract formation was identified for ivacaftor at doses of ≥10 mg/kg/day. mdpi.com Genotoxicity assays for elexacaftor, tezacaftor, and ivacaftor have all been negative. Regarding elimination, studies in humans, which are informed by preclinical data, show minimal elimination of unchanged elexacaftor, tezacaftor, and ivacaftor in the urine, with metabolism being the primary route of clearance. europa.eu

Interactive Data Table: Comparative Preclinical Pharmacokinetic Parameters

This table presents a comparison of key pharmacokinetic characteristics of ivacaftor and other CFTR modulators based on preclinical findings. The data can be sorted for comparison.

CompoundKey Pharmacokinetic/Metabolic FeatureComparative NoteCitation(s)
Ivacaftor Substrate of CYP3A.Susceptible to drug-drug interactions with CYP3A inducers/inhibitors.
Lumacaftor Strong inducer of CYP3A.Accelerates the metabolism of ivacaftor, reducing its plasma levels. frontiersin.org
Tezacaftor Substrate of CYP3A.Has a more favorable drug-drug interaction profile with ivacaftor compared to lumacaftor. ersnet.org
Elexacaftor Substrate of CYP3A.Part of the triple combination therapy; its PK is considered in conjunction with tezacaftor and ivacaftor.
Deutivacaftor (VX-561) Reduced clearance, longer half-life.Enhanced stability compared to ivacaftor, allowing for potential once-daily dosing. frontiersin.orgfrontiersin.org
Ivacaftor Primarily cleared by metabolism.Minimal elimination of unchanged drug in urine. europa.eu

Future Research Directions and Unexplored Areas for Ivacaftor Benzenesulfonate

Investigation of Novel Non-CFTR Targets or Off-Target Effects at High Concentrations (Preclinical)

Preclinical research has begun to uncover the broader pharmacological profile of ivacaftor (B1684365), particularly at concentrations that may exceed typical therapeutic levels. These investigations are crucial for understanding the complete mechanism of action and identifying potential new therapeutic avenues or liabilities.

Interaction with Other Membrane Proteins: At concentrations above 1 μM, ivacaftor has been observed to exert an off-target destabilizing effect on various membrane-localized proteins, including members of the SLC (solute carrier) family. acs.org Further preclinical studies are warranted to identify these specific proteins and the functional consequences of their destabilization.

Effects on Ion Channels: In vitro electrophysiological studies have assessed ivacaftor's activity against a panel of ion channels. While its primary action is on CFTR, it has shown moderate inhibitory potency on the L-type calcium channel CaV1.2 and the potassium channel KV1.5. vrtx.com It also produces concentration-dependent inhibition of the hERG (human ether-à-go-go-related gene) potassium channel, though the concentration required for this effect is notably higher than the maximum plasma concentration observed in clinical use. vrtx.com

Neurotransmitter Receptor Affinity: Radioligand binding assays have revealed that ivacaftor and its primary metabolites, hydroxymethylivacaftor (iva-M1) and ivacaftorcarboxylate (iva-M6), possess an affinity for several neurotransmitter receptors. nih.gov Ivacaftor itself binds to the serotonin (B10506) 5-HT2C receptor, the β3-adrenergic receptor, and the δ-opioid receptor, among others. nih.gov Its metabolite, iva-M6, shows a notable affinity for the 5-HT2A receptor. nih.gov These findings, coupled with in vivo data from mouse models suggesting anxiolytic and stimulating properties, point toward a potential central nervous system activity profile that merits further preclinical exploration. nih.gov

Hepatotoxicity Signals: Early-stage toxicology studies in rats and mice using high doses of ivacaftor identified a signal for hepatotoxicity, including observations of focal necrosis and elevated liver enzymes. fda.gov However, this signal was not apparent in longer-term nonclinical studies. fda.gov Continued investigation into the mechanisms of high-dose liver toxicity in preclinical models is important for defining safety margins.

Exploration of Combination Strategies with Other Modulators in Preclinical Models

The success of ivacaftor as a potentiator has spurred extensive preclinical research into combination strategies aimed at rescuing CFTR mutations that cause protein misfolding and trafficking defects, such as the common F508del mutation.

Synergy with CFTR Correctors: The foundational preclinical discovery was the synergistic effect of combining the potentiator ivacaftor with CFTR correctors. tandfonline.comnih.gov Correctors like lumacaftor (B1684366) and tezacaftor (B612225) help the misfolded F508del-CFTR protein traffic to the cell surface, where ivacaftor can then act to increase its channel-open probability. tandfonline.comresearchgate.netnih.gov This concept was validated in numerous in vitro models, including Fischer Rat Thyroid (FRT) cells and primary human bronchial epithelial (HBE) cells expressing mutant CFTR. tandfonline.comersnet.org

Advanced Triple-Combination Models: The development of next-generation correctors, such as elexacaftor (B607289), led to preclinical studies of triple-combination therapies. frontiersin.orgmdpi.com In vitro models demonstrated that combining elexacaftor, tezacaftor, and ivacaftor results in a more robust rescue of F508del-CFTR function than dual-combination regimens. researchgate.netfrontiersin.org This has become the cornerstone of highly effective modulator therapy. nih.govpatsnap.com

Patient-Derived Preclinical Models: A significant advancement in preclinical testing involves the use of patient-derived tissues, such as intestinal organoids and nasal epithelial cultures. tandfonline.com These models allow for donor-specific evaluation of novel modulator combinations, providing a personalized approach to preclinical drug testing and helping to predict clinical responsiveness. tandfonline.comersnet.org

Novel Combination Approaches: Research is expanding to include combinations of ivacaftor with compounds that have different mechanisms of action. For example, preclinical studies in organoid models have shown a synergistic effect when combining the triple-modulator therapy (elexacaftor/tezacaftor/ivacaftor) with a phosphodiesterase 4 (PDE4) inhibitor (roflumilast) and a statin (simvastatin), suggesting that targeting multiple cellular pathways could further enhance CFTR function. ersnet.org

Application of Advanced Imaging Techniques to Study Ivacaftor Benzenesulfonate (B1194179) Distribution in Preclinical Tissues

Understanding the precise distribution of ivacaftor and its metabolites within target tissues is critical for optimizing drug delivery and correlating concentration with functional outcomes. While systemic pharmacokinetic data are available, advanced imaging techniques offer the potential for a much more granular, tissue-specific understanding in preclinical models.

Future research could leverage techniques such as:

Mass Spectrometry Imaging (MSI): This technology can visualize the spatial distribution of ivacaftor and its metabolites directly in tissue sections (e.g., from lung, pancreas, or intestine of dosed animal models) without the need for chemical labeling, providing a detailed map of drug localization in specific cell types and anatomical structures.

Positron Emission Tomography (PET): The synthesis of a radiolabeled version of ivacaftor (e.g., with Carbon-11 or Fluorine-18) would enable non-invasive, whole-body imaging in preclinical animal models. This would allow for dynamic, quantitative assessment of drug uptake, distribution, and clearance from key organs in real-time.

Fluorescence Microscopy: The development of fluorescently tagged ivacaftor derivatives, while potentially altering the molecule's properties, could be used in cell culture models and tissue explants to visualize its subcellular localization and interaction with cellular components at high resolution. While not a direct measure of the parent drug, it can provide valuable mechanistic insights.

Functional Lung Imaging: Techniques like hyperpolarized gas (e.g., ³He or ¹²⁹Xe) Magnetic Resonance Imaging (MRI), which have been used clinically to assess ventilation changes post-ivacaftor treatment, could be further refined and applied in preclinical animal models of CF to provide a sensitive, non-invasive biomarker of drug effect at the level of lung function. mdpi.com

Further Elucidation of Structure-Function Relationships through Advanced Mutagenesis Studies

Defining the precise molecular interactions between ivacaftor and the CFTR protein is essential for understanding its mechanism of action and for the rational design of future modulators.

Identifying the Binding Site(s): The exact binding site of ivacaftor on the CFTR protein has been a subject of intense investigation. Cryo-electron microscopy (cryo-EM) studies have identified a potential binding pocket at the interface between the lipid membrane and the protein, within a cleft formed by transmembrane (TM) helices 4, 5, and 8. mdpi.comnih.gov However, complementary studies using photoaffinity labeling have implicated other regions, specifically identifying sites in intracellular loop 4 (ICL4) and a different part of TM8. nih.gov This suggests that ivacaftor may have multiple interaction sites that contribute to its potentiation effect. nih.gov

Role of Mutagenesis: Site-directed mutagenesis is a key tool for validating these putative binding sites. Systematically mutating the amino acid residues identified in structural and labeling studies and then assessing ivacaftor's ability to potentiate the mutant channel in preclinical expression systems (like Xenopus oocytes or HEK293 cells) can confirm which residues are critical for drug binding and action. frontiersin.orgresearchgate.net

Advanced Mutagenesis Approaches: Future research could employ advanced techniques like deep mutational scanning. This involves creating a library of CFTR variants with thousands of different mutations in the proposed binding regions. By testing this entire library for its response to ivacaftor, researchers could generate a comprehensive map of the structure-function landscape, detailing every residue's contribution to the drug-protein interaction.

Development of Novel Analytical Probes based on Ivacaftor Benzenesulfonate Structure

To dissect the molecular pharmacology of ivacaftor, researchers have developed specialized chemical tools based on its structure. These analytical probes are indispensable for biochemical and cell biology studies.

Photoaffinity Probes: A key development has been the synthesis of photoactivatable ivacaftor analogs. nih.govresearchgate.net Probes like VX-770-DIAZ incorporate a diazirine group, which upon exposure to UV light, forms a highly reactive carbene that covalently bonds to the nearest amino acid residues at the binding site. nih.gov This allows for the permanent "tagging" of the interaction site, enabling its subsequent identification via techniques like mass spectrometry. nih.govresearchgate.net

Biochemical Probes: To facilitate the purification and identification of binding partners, probes such as VX-770-BIOT have been created. nih.gov This analog attaches a biotin (B1667282) molecule to the ivacaftor structure, allowing researchers to use streptavidin-based affinity chromatography to pull down CFTR and any associated proteins that are bound to the probe. nih.gov

Future Probe Development: Continued innovation in this area could lead to the creation of probes with different functionalities. For instance, developing ivacaftor-based probes with click-chemistry handles would provide a more versatile platform for attaching various reporter tags (e.g., fluorophores, affinity tags) post-labeling. The creation of fluorescent probes could enable live-cell imaging of drug binding and trafficking, providing dynamic information that is complementary to the static data from photoaffinity labeling.

Academic Research into Potential Broader Applications Beyond CFTR (Hypothetical, Preclinical)

Preclinical research has revealed that ivacaftor's mechanism of action may extend to other members of the ATP-binding cassette (ABC) transporter superfamily, suggesting potential applications beyond cystic fibrosis.

Rescue of Other ABC Transporters: In vitro studies have demonstrated that ivacaftor can rescue the function of certain missense mutations in ABCB4 (also known as MDR3), a floppase that transports phosphatidylcholine into the bile. semanticscholar.orgchemscene.com Mutations in ABCB4 can cause severe liver diseases like progressive familial intrahepatic cholestasis type 3 (PFIC3) and low phospholipid-associated cholelithiasis (LPAC) syndrome. semanticscholar.org Ivacaftor was shown to significantly restore the transport activity of several disease-causing ABCB4 mutants. semanticscholar.org

Effect on the Bile Salt Export Pump: A beneficial effect of ivacaftor has also been reported for functional mutants in the ATP-binding sites of ABCB11 , the bile salt export pump. semanticscholar.org

A Common Mechanism: The ability of ivacaftor to act on CFTR (ABCC7), ABCB4, and ABCB11 suggests a potentially common mechanism of action for potentiating the function of certain ABC transporters that share structural motifs, particularly those with mutations affecting ATP binding and hydrolysis. semanticscholar.org This opens a hypothetical but compelling field for academic preclinical research: repositioning ivacaftor as a potential therapy for a subset of patients with specific channelopathies or transporter-related genetic diseases outside of CF.

Q & A

Q. What experimental models are most appropriate for studying Ivacaftor benzenesulfonate’s mechanism of action as a CFTR potentiator?

Methodological Answer: Use primary human bronchial epithelial (HBE) cells or immortalized cell lines (e.g., CFBE41o-) expressing mutant CFTR (e.g., G551D or F508del). Measure CFTR channel activity via electrophysiological assays (e.g., Ussing chamber) or fluorescence-based halide efflux assays. Baseline correction and normalization to wild-type CFTR activity are critical for interpreting dose-response relationships .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

Methodological Answer: Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) using a C18 column. Prepare standard solutions of this compound and internal controls (e.g., deuterated analogs like Ivacaftor-d19). Calculate purity using peak area ratios and validate stability under storage conditions (e.g., -80°C, light-protected) over time .

Q. What are the key pharmacokinetic parameters to assess during preclinical studies of this compound?

Methodological Answer: Conduct in vivo studies in murine models (e.g., CFTR-knockout mice) to measure bioavailability, half-life (t1/2t_{1/2}), and tissue distribution. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma and tissue sample analysis. Compare results to clinical data to identify interspecies differences in metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50 values for this compound across different studies?

Methodological Answer: Analyze variability sources:

  • Assay conditions : Differences in cell type (e.g., HBE vs. HEK293), temperature (e.g., 37°C vs. room temperature), or chloride gradient.
  • CFTR mutant specificity : G551D-CFTR typically shows higher sensitivity (EC50 ~100 nM) than F508del-CFTR (~25 nM) due to residual channel activity .
  • Normalization methods : Use internal controls (e.g., forskolin/IBMX-induced currents) to standardize responses across experiments .

Q. What strategies optimize this compound’s efficacy in combination therapies for cystic fibrosis?

Methodological Answer: Co-administer with CFTR correctors (e.g., Lumacaftor) to rescue F508del-CFTR trafficking. Design dose-escalation studies to identify synergistic effects while monitoring off-target interactions (e.g., cytochrome P450 inhibition). Use transcriptomic profiling (RNA-seq) to assess downstream effects on inflammatory pathways .

Q. How can researchers address the limited bioavailability of this compound in pediatric populations?

Methodological Answer: Develop age-appropriate formulations (e.g., granules or orally disintegrating tablets) and validate dissolution profiles using biorelevant media (e.g., FaSSIF-V2). Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with clinical endpoints (e.g., lung function improvement) .

Q. What biomarkers are most reliable for monitoring this compound’s therapeutic efficacy in clinical trials?

Methodological Answer: Measure sweat chloride concentration (gold standard for CFTR function) and nasal potential difference (NPD). Incorporate secondary biomarkers like sputum inflammatory cytokines (e.g., IL-8, TNF-α) and lung microbiome diversity indices to assess systemic effects .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound’s in vitro results?

Methodological Answer:

  • Blind experiments : Assign codes to treatment groups to avoid bias.
  • Replicates : Use ≥3 biological replicates per condition, with technical duplicates.
  • Positive/Negative controls : Include Ivacaftor-free controls and CFTRinh-172 (a CFTR inhibitor) to confirm specificity .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Fit data to a sigmoidal dose-response curve using nonlinear regression (e.g., GraphPad Prism). Calculate EC50, Hill coefficient, and maximal response (EmaxE_{max}). Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals for key parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.